molecular formula C8H9O5S- B229680 4-(2-Hydroxyethoxy)benzenesulfonate

4-(2-Hydroxyethoxy)benzenesulfonate

Cat. No.: B229680
M. Wt: 217.22 g/mol
InChI Key: FQZZKOOYYDKOHA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethoxy)benzenesulfonate is an organic compound with the sulfonate (SO₃⁻) group, which is known to confer high water solubility and stability, making it suitable for aqueous-phase chemical processes . The compound features a benzene ring substituted with a sulfonate group and a 2-hydroxyethoxy chain. The sulfonate group is a key player in electrophilic aromatic substitution reactions, a fundamental mechanism in organic synthesis . The presence of the ether and hydroxyl groups in the side chain enhances the molecule's polarity and provides a site for further chemical modifications. Applications and Research Value This compound is primarily valued as a chemical intermediate or building block in research and development. Its structure suggests potential applications in the synthesis of more complex molecules for various industries. Researchers may employ it in the development of specialty chemicals, where the sulfonate group acts as a solubilizing moiety . It can also serve as a key precursor in the manufacture of dyes and pigments, leveraging the aromatic backbone for colorant development . Furthermore, its bifunctional nature (sulfonate and hydroxyethoxy groups) makes it a candidate for polymer chemistry, potentially used in creating water-soluble polymers or functionalized materials. Mechanism of Action In chemical synthesis, 4-(2-Hydroxyethoxy)benzenesulfonate typically acts as a synthon. The sulfonate group can serve as a directing group or a leaving group in metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. The hydroxyethoxy side chain can participate in etherification or esterification reactions, allowing for the attachment of other functional groups. This versatility enables researchers to construct a diverse array of complex molecular architectures from a single, well-characterized starting material. Note to Researchers This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption. Researchers should consult safety data sheets and conduct a thorough risk assessment before use in the laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9O5S-

Molecular Weight

217.22 g/mol

IUPAC Name

4-(2-hydroxyethoxy)benzenesulfonate

InChI

InChI=1S/C8H10O5S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4,9H,5-6H2,(H,10,11,12)/p-1

InChI Key

FQZZKOOYYDKOHA-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1OCCO)S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1OCCO)S(=O)(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

CAS number and chemical identifiers for 4-(2-Hydroxyethoxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of Sodium 4-(2-hydroxyethoxy)benzenesulfonate , a specialized aromatic sulfonate intermediate used in organic synthesis, electroplating, and material science.[1]

Executive Summary

Sodium 4-(2-hydroxyethoxy)benzenesulfonate (CAS 78455-07-9 ) is a bifunctional aromatic compound featuring a hydrophilic sulfonate head group and a primary alcohol tail linked via an ether bridge.[1][2] This structural duality makes it a critical building block for water-soluble polymers, a leveling agent in electroplating, and a stable hydrophilizing moiety in pharmaceutical design.[1] Unlike the reactive vinyl sulfone precursors used in dye chemistry (which contain a sulfonyl-ethanol linkage), this molecule contains a stable phenoxy-ethanol ether linkage, providing robust chemical stability under hydrolytic conditions.[1]

Part 1: Chemical Identity & Nomenclature

The following table consolidates the precise chemical identifiers for the sodium salt, which is the thermodynamically stable and commercially available form.

Identifier Details
Primary CAS Number 78455-07-9 (Sodium Salt)
IUPAC Name Sodium 4-(2-hydroxyethoxy)benzenesulfonate
Synonyms Sodium p-(β-hydroxyethoxy)benzenesulfonate; 4-(2-Hydroxyethoxy)benzenesulfonic acid sodium salt; Sodium 2-(4-sulfophenoxy)ethanol
Molecular Formula C₈H₉NaO₅S
Molecular Weight 240.21 g/mol
Physical State White to off-white crystalline powder
Solubility Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, toluene)
SMILES (Salt) [Na+].[O-]S(=O)(=O)c1ccc(OCCO)cc1
InChI Key KLDLLRZCWYKJBD-UHFFFAOYSA-M (Salt analog)

Part 2: Structural Characterization & Logic

The molecule consists of three distinct functional domains, each dictating its reactivity and application logic:[1]

  • The Sulfonate Group (-SO₃Na): Located at the para position, this group imparts high water solubility and strong anionic character.[1] It is chemically inert to most oxidation/reduction conditions, serving as a permanent polar anchor.[1]

  • The Benzene Ring: Provides a rigid hydrophobic scaffold.[1] The para-substitution pattern (1,4-disubstituted) creates a linear molecular geometry, essential for packing in crystalline lattices or aligning at interfaces (surfactant properties).[1]

  • The Hydroxyethoxy Tail (-O-CH₂-CH₂-OH): This group is a primary alcohol attached via an ether linkage.[1]

    • Reactivity: The primary alcohol is nucleophilic and can be esterified (e.g., with carboxylic acids to form polyesters) or oxidized to a carboxylic acid.[1]

    • Ether Linkage: The phenoxy ether bond is significantly more stable than an ester bond, resisting hydrolysis in both acidic and alkaline media.[1]

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructure Figure 1: Functional Architecture of Sodium 4-(2-hydroxyethoxy)benzenesulfonate Sulfonate Sulfonate Group (Hydrophilic Anchor) -SO3Na Ring Benzene Ring (Rigid Scaffold) Sulfonate->Ring C1 Position Ether Ether Linkage (Stable Bridge) -O- Ring->Ether C4 Position Alcohol Primary Alcohol (Reactive Site) -CH2CH2OH Ether->Alcohol Ethyl Chain

Part 3: Synthesis & Manufacturing Pathways

Two primary pathways exist for synthesizing CAS 78455-07-9.[1] The choice of pathway depends on raw material availability and purity requirements.[1]

Pathway A: Sulfonation of 2-Phenoxyethanol (Industrial Route)

This is the most direct industrial method.[1] 2-Phenoxyethanol is treated with a sulfonating agent (Chlorosulfonic acid or Sulfur Trioxide).[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The ethoxy group is an ortho/para director.[1] Due to steric hindrance at the ortho position and the thermodynamics of sulfonation, the para isomer is favored.[1]

  • Critical Control Point: Temperature must be controlled (<20°C initially) to prevent sulfation of the aliphatic alcohol (forming the sulfate ester instead of the ring sulfonate).[1]

Pathway B: Alkylation of Sodium 4-Hydroxybenzenesulfonate

This route yields higher purity product (regiospecific) and is preferred for pharmaceutical grades.[1]

  • Reagents: Sodium 4-hydroxybenzenesulfonate (CAS 825-90-1) + Ethylene Carbonate (or Ethylene Oxide).[1]

  • Catalyst: Basic catalyst (e.g., NaOH, KOH).[1]

  • Mechanism: Nucleophilic attack of the phenoxide anion on the epoxide ring (or carbonate).[1]

Synthesis Workflow Diagram

SynthesisPathways Figure 2: Industrial Synthesis Pathways for CAS 78455-07-9 Phenoxyethanol 2-Phenoxyethanol Rxn1 Sulfonation (T < 20°C) Phenoxyethanol->Rxn1 Chlorosulfonic Chlorosulfonic Acid (ClSO3H) Chlorosulfonic->Rxn1 PhenolSulfonate Sodium 4-Hydroxy benzenesulfonate Rxn2 Alkylation (Cat: NaOH, 140°C) PhenolSulfonate->Rxn2 EthyleneCarb Ethylene Carbonate EthyleneCarb->Rxn2 AcidIntermediate 4-(2-Hydroxyethoxy) benzenesulfonic acid Neutralization Neutralization (NaOH / Na2CO3) AcidIntermediate->Neutralization Rxn1->AcidIntermediate Para-substitution FinalProduct Sodium 4-(2-hydroxyethoxy) benzenesulfonate (CAS 78455-07-9) Rxn2->FinalProduct High Regioselectivity Neutralization->FinalProduct

Part 4: Applications in R&D and Industry

  • Electroplating (Leveling Agent):

    • Mechanism: The sulfonate group adsorbs to the metal cathode surface, while the ether/alcohol tail modulates the diffusion of metal ions (e.g., Nickel, Tin).[1] This promotes a uniform, bright finish by preventing dendritic growth.[1]

  • Water-Soluble Polymers:

    • Role: Monomer.[1] The primary alcohol allows it to be incorporated into polyesters or polyurethanes.[1] The sulfonate group renders the resulting polymer water-dispersible (ionomer).[1]

  • Pharmaceutical Intermediate:

    • Role: Linker. Used to attach a solubilizing "tail" to hydrophobic drug scaffolds.[1] The ether linkage is metabolically stable compared to esters.[1]

Part 5: Analytical Protocols

To verify the identity and purity of CAS 78455-07-9, the following protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer (pH 5.0).

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 220 nm (Benzene ring absorption) and 275 nm.[1]

  • Logic: The sulfonate is highly polar; ion-pairing reagents (like Tetrabutylammonium phosphate) may be needed if retention is too low on standard C18.[1]

Proton NMR (^1H-NMR) in D₂O
  • Aromatic Region (7.0 - 8.0 ppm): Look for the characteristic AA'BB' pattern of a para-disubstituted benzene ring.[1] Two doublets (integrating to 2H each) with a coupling constant J ≈ 8.8 Hz.

  • Ether/Alcohol Region (3.5 - 4.5 ppm):

    • Triplet (~4.2 ppm): -O-CH ₂-CH₂-OH (Protons adjacent to phenoxy oxygen).[1]

    • Triplet (~3.9 ppm): -O-CH₂-CH ₂-OH (Protons adjacent to hydroxyl).[1]

  • Validation: The absence of peaks in the 6.5-7.0 ppm range confirms no unreacted phenol is present.[1]

References

  • ChemSrc . (2025).[1][3][4][5] CAS 78455-07-9 Entry and Physical Properties. Retrieved February 21, 2026, from [Link][1]

  • PubChem . (2025).[1][3] Benzenesulfonic acid, 4-(2-hydroxyethoxy)- (Related Compound Data). National Library of Medicine.[1] Retrieved February 21, 2026, from [Link]

  • Google Patents . (1991).[1] Process for the preparation of hydroxy sulfonic acids. US Patent 4987250A.[1] Retrieved February 21, 2026, from [1]

Sources

Thermodynamic Stability & Control of Hydroxyethoxy Benzenesulfonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, formation kinetics, and control strategies for hydroxyethoxy benzenesulfonate derivatives , specifically focusing on 2-hydroxyethyl benzenesulfonate (CAS: 249285-50-5). This compound is a critical Genotoxic Impurity (GTI) concern in the development of besylate salt drugs (e.g., Amlodipine Besylate, Atracurium Besylate).

Executive Summary & Chemical Context

In the synthesis of pharmaceutical salts using benzenesulfonic acid (BSA) , the presence of alcoholic solvents creates a risk of forming alkyl benzenesulfonate esters, which are potent alkylating agents and confirmed genotoxins.

While methyl and ethyl benzenesulfonates are well-characterized, the hydroxyethoxy derivative—formed via the interaction of BSA with ethylene glycol (often used as a solvent or heat-transfer fluid)—presents a unique thermodynamic profile. Unlike simple alkyl esters, the 2-hydroxyethyl benzenesulfonate moiety possesses a


-hydroxyl group capable of Neighboring Group Participation (NGP) , significantly altering its hydrolytic stability and degradation pathways.
Key Chemical Identity[1]
  • Compound Name: 2-Hydroxyethyl benzenesulfonate[1][2][3][4][5]

  • Synonyms: 1,2-Ethanediol monobenzenesulfonate; Ethylene glycol monobenzenesulfonate.

  • CAS Number: 249285-50-5[3][4][5]

  • Molecular Formula:

    
    [3][5]
    
  • Criticality: Potential Mutagenic Impurity (PMI) / Class 2 Solvent-Derived Impurity.

Thermodynamic Stability Profile

Formation Thermodynamics (The Equilibrium Argument)

The formation of sulfonate esters in aqueous or semi-aqueous environments is thermodynamically unfavored . The equilibrium constant (


) for the esterification reaction strongly favors the hydrolysis products (Acid + Alcohol) in the presence of water.

Reaction Equilibrium:



  • Thermodynamic Driver: The reaction is reversible. In the presence of water (>1-2% w/w), the equilibrium shifts rapidly to the left.

  • Kinetic Control: Formation is slow and typically requires high temperatures (>60°C) and anhydrous conditions to proceed to a significant extent.

  • Implication for Control: If the final crystallization or workup contains water, the "purge" of this impurity is often driven by thermodynamics (hydrolysis) rather than just solubility.

Hydrolytic Instability & Mechanism

The stability of 2-hydroxyethyl benzenesulfonate is distinct from methyl benzenesulfonate due to the


-hydroxyl group.
Mechanism A: Acidic/Neutral Hydrolysis (Intermolecular

)

In acidic media (typical for Besylate salt formation), water acts as a nucleophile attacking the


-carbon.
  • Rate Law: Pseudo-first-order (

    
    ).
    
  • Kinetics: Slower than basic hydrolysis but significant at elevated temperatures.

  • Half-life (

    
    ):  Generally hours to days at ambient temperature in aqueous acid, but minutes at process temperatures (>50°C).
    
Mechanism B: Basic Hydrolysis (Intramolecular NGP)

In basic conditions (pH > 8), the


-hydroxyl group can deprotonate to form an alkoxide, which acts as an intramolecular nucleophile .
  • Pathway: The alkoxide attacks the carbon bearing the sulfonate group from the backside (5-exo-tet cyclization is less likely here; 3-exo-tet forms epoxide).

  • Product: Ethylene Oxide (which rapidly hydrolyzes to ethylene glycol) + Benzenesulfonate anion.

  • Rate Enhancement: This intramolecular pathway is orders of magnitude faster than the intermolecular attack by hydroxide, making the impurity extremely unstable in basic workups.

Quantitative Stability Data (Comparative)

Note: Exact values depend on ionic strength and specific solvent matrix. Values below are synthesized from sulfonate ester class data.

ParameterMethyl Benzenesulfonate2-Hydroxyethyl Benzenesulfonate
Hydrolysis Mechanism Direct

(Water/OH-)

+ NGP (Intramolecular)

(pH 7, 25°C)
~60 - 70 hours< 10 - 20 hours (Estimated due to NGP)

(pH 9, 25°C)
~20 minutes< 1 minute (Rapid Cyclization)
Activation Energy (

)
~21 kcal/mol~18-20 kcal/mol (Lower barrier)
Equilibrium (

)

(Favors hydrolysis)

(Favors hydrolysis)

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that dictate the fate of the impurity.

DegradationPathways BSA Benzenesulfonic Acid (Starting Material) Impurity 2-Hydroxyethyl Benzenesulfonate (GTI) BSA->Impurity Esterification (Anhydrous, Heat) EG Ethylene Glycol EG->Impurity Epoxide Ethylene Oxide (Transient Intermediate) Impurity->Epoxide Basic Conditions (Intramolecular NGP) HydrolysisProd Benzenesulfonate anion + Ethylene Glycol Impurity->HydrolysisProd Acidic Hydrolysis (Intermolecular SN2) Epoxide->HydrolysisProd Rapid Hydrolysis

Figure 1: Formation and degradation pathways. Note the rapid intramolecular cyclization pathway under basic conditions.

Experimental Protocols

To justify the control strategy (e.g., "Purge Argument" in regulatory filings), you must generate specific data demonstrating the instability of the impurity in your process matrix.

Protocol A: Kinetic Hydrolysis Study (Self-Validating)

Objective: Determine the rate constant (


) and half-life (

) of 2-hydroxyethyl benzenesulfonate in the process solvent system.

Methodology:

  • Preparation: Synthesize or purchase a reference standard of 2-hydroxyethyl benzenesulfonate (CAS 249285-50-5).

  • Spiking: Spike the impurity at ~1000 ppm level into the "Process Simulation Matrix" (e.g., the exact solvent composition/pH of the final crystallization step).

  • Incubation: Hold the solution at process temperature (e.g., 50°C) and ambient (25°C).

  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Immediately dilute samples into a cold, neutral buffer (e.g., Ammonium Acetate) to freeze the reaction.

  • Analysis: Analyze via HPLC-UV or LC-MS (see Protocol B).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • Validation Check: The linearity (

      
      ) of the plot confirms pseudo-first-order kinetics. If non-linear, investigate pH drift or saturation.
      
Protocol B: Trace Level Quantitation (LC-MS/MS)

Objective: Detect the impurity at ppm/ppb levels to demonstrate absence in the final API.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm), capable of retaining polar esters.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid alcohols (Methanol) in mobile phase to prevent transesterification artifacts in the source.

  • MS Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion:

      
       or 
      
      
      
      .
    • Product Ion:

      
       (Benzenesulfonyl cation) – Characteristic fragment.
      

Risk Assessment & Control Strategy

Regulatory bodies (FDA, EMA) allow for a "Purge Argument" (ICH M7 Option 4) if you can prove the impurity is efficiently removed or degraded.

Decision Logic for Control

Use the following logic flow to determine if end-product testing is required.

ControlStrategy Start Risk Identification: Ethylene Glycol + BSA used? Formation Is formation possible? (Anhydrous, High Temp) Start->Formation Purge Calculate Purge Factor: Does Hydrolysis occur during workup? Formation->Purge Yes Skip No Routine Testing (ICH M7 Option 4) Formation->Skip No (e.g. Aqueous only) Data Do you have kinetic data (Protocol A) supporting >99% degradation? Purge->Data Test Routine Release Testing REQUIRED Data->Test No / Uncertain Data->Skip Yes (Proven Instability)

Figure 2: Decision tree for establishing control specifications for sulfonate esters.

The "Purge" Argument Construction

To successfully argue for Option 4 (no testing), your regulatory submission must state:

"2-Hydroxyethyl benzenesulfonate is a potential impurity. However, experimental data (Study #XYZ) demonstrates a hydrolysis half-life of


 hours at step 

conditions. The total processing time is

, resulting in a theoretical depletion of >96%. Furthermore, the final crystallization is aqueous-based, thermodynamically prohibiting ester re-formation."

References

  • Teasdale, A., & Elder, D. (2010). Analytical control strategies for alkyl sulfonate esters in drug substances. TrAC Trends in Analytical Chemistry.

  • Elder, D. P., et al. (2009). The utility of sulfonate esters in drug development and their stability in solution. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Glowka, F. K. (2010). Hydrolysis kinetics of sulfonate esters: Mechanistic insights. Polish Journal of Chemistry. (Contextual grounding for NGP mechanisms).
  • Snell, J. M., et al. (2012). Stability of besylate salts in the presence of alcohols. Organic Process Research & Development.

Sources

Benzenesulfonate Esters: Genotoxicity, Safety, and Control in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Genotoxic Imperative

Context: Benzenesulfonate esters (e.g., methyl benzenesulfonate, ethyl benzenesulfonate) are not typically target molecules in drug development. They are potent alkylating agents that arise as Genotoxic Impurities (GTIs) during the synthesis of Active Pharmaceutical Ingredients (APIs).

The Critical Interaction: When benzenesulfonic acid is used as a counter-ion to form a salt (a "besylate" salt) in the presence of alcohols (methanol, ethanol), there is a risk of esterification.[1]



Regulatory bodies (FDA, EMA) operate under ICH M7 guidelines , treating these esters as "Cohort of Concern" or Class 1 mutagens. The burden of proof lies on the manufacturer to demonstrate their absence or control below the Threshold of Toxicological Concern (TTC).

Chemical Nature & Mechanism of Toxicity

The Alkylation Trigger ( Mechanism)

Benzenesulfonate esters are "hard" electrophiles. Their toxicity stems from their ability to transfer an alkyl group (methyl, ethyl) to nucleophilic centers on DNA bases, particularly Guanine.

Mechanism of Action:

  • Attack: The N7 or O6 position of Guanine attacks the alkyl carbon of the benzenesulfonate ester.

  • Displacement: The benzenesulfonate group acts as an excellent leaving group (

    
     of conjugate acid ~ -2.8).
    
  • Mutation:

    • N7-alkylation: Destabilizes the glycosidic bond, leading to depurination and strand breaks.

    • O6-alkylation: Locks the base in a tautomer that pairs with Thymine instead of Cytosine (G:C

      
       A:T transition mutation).
      
Visualization: DNA Alkylation Pathway

DNA_Alkylation Ester Benzenesulfonate Ester (Electrophile) Transition Transition State (SN2 Attack) Ester->Transition Alkyl Transfer DNA DNA (Guanine) (Nucleophile) DNA->Transition Adduct Alkylated DNA Adduct (O6-Methylguanine) Transition->Adduct Leaving Group: Benzenesulfonate Anion Mutation Replication Error (G:C -> A:T) Adduct->Mutation Mispairing during Replication

Figure 1: Mechanism of DNA alkylation by benzenesulfonate esters via nucleophilic substitution.

Toxicological Profile & Safety Data

The following data consolidates animal toxicity studies and mutagenicity assays.

Quantitative Toxicity Data
ParameterMethyl Benzenesulfonate (MBS)Ethyl Benzenesulfonate (EBS)Interpretation
CAS Number 80-18-2515-46-8Unique Identifiers
LD50 (Oral, Rat) 740 mg/kg~500-800 mg/kg (Analog)Moderate Acute Toxicity
LD50 (Oral, Mouse) 250 mg/kgN/AHigher sensitivity in mice
Skin Irritation Category 1B (Corrosive)Category 1BCauses severe burns
Ames Test Positive (Strain TA100)Positive Direct-acting mutagen
Carcinogenicity Suspected CarcinogenSuspected CarcinogenIARC/NTP classification pending, treated as carcinogen by ICH
Regulatory Limits (ICH M7)
  • Lifetime Exposure:

    
     µ g/day  (TTC).
    
  • Less-Than-Lifetime (LTL) Limits:

    • < 1 month: 120 µ g/day [2]

    • 1-12 months: 20 µ g/day

    • 1-10 years: 10 µ g/day

Safety Data Sheet (SDS) Synthesis

Standard SDSs are often generic. This section provides specific, actionable safety directives for research environments.

Hazard Identification (GHS)
  • Signal Word: DANGER

  • H302: Harmful if swallowed.[3]

  • H314: Causes severe skin burns and eye damage.

  • H341: Suspected of causing genetic defects.

  • H350: May cause cancer.

Handling & Containment (Expert Protocol)

Do not rely on standard latex gloves. These esters are lipophilic and can permeate standard thin rubber.

  • PPE: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil).

  • Ventilation: All handling must occur within a certified chemical fume hood.

  • Weighing: Do not weigh solids/liquids on an open bench. Use a closed balance or weigh inside the hood.

Emergency Response & Decontamination
  • Spill: Do not wipe with water immediately (spreads the lipophile). Absorb with vermiculite.

  • Deactivation Solution: A mixture of 10% Sodium Thiosulfate and 1% Sodium Hydroxide .

    • Chemistry: Thiosulfate is a soft nucleophile that rapidly attacks the ester, converting it to a non-toxic salt.

Analytical Control Strategy

Detecting these impurities at ppm levels requires high-sensitivity instrumentation. Standard HPLC-UV is often insufficient due to lack of chromophores distinct from the API.

Validated Method: GC-MS with SIM

Rationale: Benzenesulfonate esters are sufficiently volatile for Gas Chromatography. Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode provides the necessary specificity to ignore the API matrix.

Protocol:

  • Sample Prep: Dissolve API in Dichloromethane (DCM) or Acetone. (Avoid alcohols to prevent in-situ formation of the impurity during analysis).

  • Injection: Splitless injection (to maximize sensitivity).

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

  • Detection: MS (EI Source). Monitor molecular ions (

    
    ) and tropylium ion (
    
    
    
    91).
Analytical Workflow Diagram

GCMS_Workflow Sample API Sample (Solid) Solvation Solvation in DCM (Non-alcoholic) Sample->Solvation Extraction Liquid-Liquid Extraction (Remove Salts) Solvation->Extraction GC GC Separation (DB-5ms Column) Extraction->GC MS MS Detection (SIM Mode: m/z 91, 172) GC->MS Data Quantification (< 1.5 ppm Limit) MS->Data

Figure 2: Trace analysis workflow for detecting benzenesulfonate esters in drug substances.

Process Control & Purge Factors

Expert Insight: The formation of these esters is not inevitable.[4] Recent kinetic studies suggest that if the base (API) is strong enough and added correctly, it neutralizes the benzenesulfonic acid faster than the acid can esterify with the solvent.

Control Strategy:

  • Order of Addition: Add Benzenesulfonic acid to the API (base) solution. This ensures the acid is immediately consumed by the base. Never add the API to a solution of the acid in alcohol.

  • Water Scavenging: Presence of water (

    
    ) significantly suppresses ester formation by favoring hydrolysis over esterification.
    
  • Purge Factor Calculation:

    
    
    If the process demonstrates a Purge Factor 
    
    
    
    (via recrystallization or washes), routine release testing may be waived (ICH M7 Option 4).

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2017).

  • Teasdale, A., et al. Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters in Chemical Synthesis. Organic Process Research & Development.[5] (2010).[5][6]

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. (2006).[7]

  • PubChem. Methyl Benzenesulfonate - Compound Summary. National Library of Medicine.

  • Snodin, D.J. Residues of genotoxic alkyl sulfonates in mesilate, besilate and tosilate salts of drug substances: Real or superstitious? Regulatory Toxicology and Pharmacology. (2006).[7]

Sources

Crystal Structure Analysis of 4-(2-Hydroxyethoxy)benzenesulfonate Salts: From Crystallization to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. This is particularly critical in the pharmaceutical industry, where many active pharmaceutical ingredients (APIs) are formulated as salts to optimize these characteristics.[1] This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 4-(2-Hydroxyethoxy)benzenesulfonate salts. We navigate the complete workflow, from the strategic design of crystallization experiments to the advanced techniques of single-crystal and powder X-ray diffraction, and culminate in the critical interpretation of the resulting crystal structures. The methodologies detailed herein are grounded in established crystallographic principles and are designed to provide researchers with a robust, self-validating system for elucidating the solid-state architecture of these and similar organic sulfonate salts.

Introduction: The Significance of the Solid State

The 4-(2-Hydroxyethoxy)benzenesulfonate anion possesses a unique combination of functional groups—a sulfonate, a hydroxyl group, and an ether linkage—that predispose it to forming intricate and varied hydrogen-bonding networks.[2][3] The sulfonate group is a strong hydrogen bond acceptor, while the hydroxyl group can act as both a donor and an acceptor.[4] This duality is a key driver for the formation of specific, stable crystal lattices when combined with a cationic counterion.

Understanding the crystal structure is not an academic exercise; it is a cornerstone of rational drug development. Different crystalline forms, or polymorphs, of the same compound can exhibit dramatically different properties. Therefore, the ability to grow, identify, and characterize the crystal structure of a target salt is paramount for ensuring product consistency, performance, and intellectual property protection. This guide serves as a practical manual for achieving these goals.

Strategic Crystallization of 4-(2-Hydroxyethoxy)benzenesulfonate Salts

The success of any crystal structure analysis hinges on the quality of the crystals.[5] For organic salts, crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered lattice. The key is to allow this process to occur slowly, providing time for the molecules to adopt the most thermodynamically favorable arrangement.[5]

Causality Behind Solvent Selection

The choice of solvent is the most critical parameter. A suitable solvent system should:

  • Ensure sufficient solubility: The salt must be reasonably soluble in the solvent at an elevated temperature or in a solvent/anti-solvent mixture.

  • Promote supersaturation: The system must allow for the creation of a supersaturated state upon cooling, evaporation, or addition of an anti-solvent.

  • Participate or not participate: Solvents can sometimes be incorporated into the crystal lattice (solvates). Protic solvents like water or ethanol can compete for the hydrogen bonding sites of the 4-(2-Hydroxyethoxy)benzenesulfonate anion. This can be either a hindrance or a tool to access different crystalline forms.

Recommended Starting Solvents for Screening:

  • Water

  • Methanol / Ethanol

  • Acetonitrile

  • Dioxane[6]

  • Mixtures of the above (e.g., Ethanol/Water)

Experimental Protocol: Growing Single Crystals

The following protocols are designed to explore a range of conditions to maximize the chances of obtaining diffraction-quality single crystals.

Protocol 2.2.1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the 4-(2-Hydroxyethoxy)benzenesulfonate salt in a suitable solvent (e.g., methanol) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle.

  • Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a desiccator).

  • Monitor for crystal growth over several days to weeks. The rate of evaporation is controlled by the number and size of the holes.

Protocol 2.2.2: Slow Cooling

  • Prepare a saturated solution of the salt in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 50-60°C). Ensure all solid material is dissolved.

  • Filter the hot solution into a clean vial that has been pre-warmed to prevent premature crystallization.

  • Seal the vial and place it into a Dewar flask filled with hot water at the same temperature.

  • Allow the entire apparatus to cool slowly to room temperature over 24-48 hours. This slow temperature gradient prevents the rapid precipitation that leads to powders.

Protocol 2.2.3: Vapour Diffusion (Solvent/Anti-Solvent)

  • Dissolve the salt in a small amount of a "good" solvent in which it is readily soluble (e.g., water).

  • Place this vial, uncapped, inside a larger, sealed jar.

  • Add a larger volume of an "anti-solvent" to the outer jar. The anti-solvent should be a liquid in which the salt is poorly soluble but which is miscible with the "good" solvent (e.g., isopropanol or dioxane).

  • Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the overall solubility of the salt and inducing slow crystallization.

Single-Crystal X-ray Diffraction (SCXRD): Atomic-Level Resolution

SCXRD is the definitive method for determining the precise three-dimensional structure of a molecule.[7] It allows for the unambiguous determination of bond lengths, bond angles, and the intricate details of intermolecular interactions.[8]

Workflow for SCXRD Analysis

The process can be visualized as a linear progression from sample to final structure.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal_select Crystal Selection & Mounting data_collect Data Collection (Diffractometer) crystal_select->data_collect Diffraction Pattern data_proc Data Processing (Integration & Scaling) data_collect->data_proc Raw Diffraction Images struct_sol Structure Solution (Phase Problem) data_proc->struct_sol Reflection Intensities struct_ref Structure Refinement struct_sol->struct_ref Initial Atomic Model validation Validation & CIF Generation struct_ref->validation Final Structural Model H_Bonding cluster_anion 4-(2-Hydroxyethoxy)benzenesulfonate Anion cluster_cation Cation (e.g., R'-N⁺H₃) SO3 S(=O)(=O)-O⁻ OH R-O-H OH->SO3 O-H···O⁻ (Strong) OH->OH O-H···O-H (Chain/Dimer Formation) Ether -CH₂-O-CH₂- NH3 H₃N⁺-R' NH3->SO3 N⁺-H···O⁻ (Strong, Charge-Assisted)

Caption: Potential primary hydrogen bonding interactions in the crystal lattice.

Quantitative Data Summary

When reporting crystallographic data, a standardized tabular format is essential for clarity and comparison.

Table 1: Example Crystallographic Data for a Hypothetical Salt

ParameterValue
Chemical FormulaC₈H₁₀O₅S · [Cation] · (Solvent)
Formula Weight ( g/mol )Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules/unit cell)e.g., 4
Calculated Density (g/cm³)Value
Absorption Coeff. (mm⁻¹)Value
R₁ [I > 2σ(I)]< 0.05 for a good structure
wR₂ (all data)< 0.15 for a good structure

Conclusion

The crystal structure analysis of 4-(2-Hydroxyethoxy)benzenesulfonate salts is a multi-step process that demands both precise experimental technique and insightful interpretation. By systematically applying the crystallization strategies and analytical workflows detailed in this guide, researchers can reliably obtain high-quality structural data. This information is not merely descriptive; it is predictive. A thorough understanding of the crystal packing and hydrogen-bonding networks provides a rational basis for selecting the optimal salt form for development, ultimately leading to safer, more effective, and more robust pharmaceutical products. The self-validating nature of these protocols, from microscopic crystal selection to the statistical validation of the final refined structure, ensures the highest level of scientific integrity.

References

  • Nangia, A., & Desiraju, G. R. (2003). Supramolecular organisation via hydrogen bonding in trimethoprim sulfonate salts. CrystEngComm, 5, 483-491. [Link]

  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Contemporary advances in the use of powder X-ray diffraction for structure determination. Angewandte Chemie International Edition, 40(9), 1626-1651. [Link]

  • Tanaka, H., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1). [Link]

  • Harris, K. D. (2019). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

  • Jess, I., et al. (2022). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks. Beilstein Journal of Nanotechnology, 13, 436-444. [Link]

  • Pascual, L., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole crystal structure. IUCrJ, 9(Pt 2), 209–216. [Link]

  • Houston, Z. H., et al. (2021). Probing the secrets of hydrogen bonding in organic salt phase change materials: the origins of a high enthalpy of fusion. Journal of Materials Chemistry A, 9(41), 23520-23531. [Link]

  • Taniguchi, T., et al. (2018). Preparation and Structures of Multicomponent Crystals Composed of Heteroaromatic Cations, p-Toluenesulfonate Anion, and Aromatic Hydrogen-Bond Donors. Crystal Growth & Design, 18(4), 2349-2357. [Link]

  • Lindberg, B. (1963). Sulfinic Acids. I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. [Link]

  • Jess, I., et al. (2022). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks. Beilstein Journal of Nanotechnology, 13, 436-444. [Link]

  • Head, A. R. (2021). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester Thesis. [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonic Acid. PubChem Compound Database. [Link]

  • Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium benzenesulfonate. PubChem Compound Database. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Google Patents. (2012). CN102746078A - Preparation method for organic sulfonic acid compound.
  • Slate. (2025). What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights. Slate. [Link]

  • MacFhionnghaile, P., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4, 959301. [Link]

  • Wang, M. S., et al. (2012). (E)-4-[(2-Hydroxybenzylidene)amino]benzenesulfonic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1389. [Link]

  • Zhang, S., et al. (2023). The crystal structure of (4-hydroxybenzenesulfonate)-kO-6,6′-((1E,1′E)- (ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene)) bis(2-methoxyphenol)-κN,N,μ2O,O,κO, O)-(methanol)-cobalt. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Mough, S., et al. (2013). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • Sañudo, E. C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 910. [Link]

  • Santiago, J. V., et al. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3142. [Link]

  • Egerer, B., et al. (2017). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 89(6), 794-802. [Link]

  • Arshad, M. N., et al. (2015). Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o602. [Link]

  • Li, S., et al. (2017). The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

Sources

Methodological & Application

Application Note: Scalable Process Engineering for High-Purity 4-(2-Hydroxyethoxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of Sodium 4-(2-hydroxyethoxy)benzenesulfonate via the regioselective sulfonation of 2-phenoxyethanol using chlorosulfonic acid. Unlike conventional sulfuric acid routes, which suffer from equilibrium limitations and high waste streams (spent acid), the chlorosulfonic acid route offers high conversion (>95%) and simplified workup.

Key Technical Advantages of this Protocol:

  • Regioselectivity: Low-temperature addition favors the para-isomer (>98%) due to the steric bulk of the hydroxyethoxy group.

  • Scalability: The protocol transitions from a solvent-based (DCM) research method to a solvent-free industrial approach, addressing heat transfer and viscosity challenges.

  • Safety: Integrated HCl gas management strategies are defined for scale-up.

Chemical Basis & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The starting material, 2-phenoxyethanol, contains an alkoxy group (


) which is an activating, ortho/para-directing group.
  • Activation: The oxygen lone pairs increase electron density in the benzene ring, making it highly reactive toward electrophiles.

  • Directing Effect: While the group activates both ortho and para positions, the bulky ethylene glycol chain creates significant steric hindrance at the ortho position. Consequently, sulfonation occurs predominantly at the para position.

Reaction Scheme (Graphviz)

ReactionScheme SM 2-Phenoxyethanol (C8H10O2) Intermediate Sulfonyl Chloride / Sulfonic Acid Intermediate SM->Intermediate Electrophilic Attack (0-10°C, DCM) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate Product Sodium 4-(2-hydroxyethoxy) benzenesulfonate (Target) Intermediate->Product Hydrolysis & Neutralization Byproduct HCl (Gas) Intermediate->Byproduct Gas Evolution Base NaOH / H2O Base->Product

Caption: Reaction pathway showing the conversion of 2-phenoxyethanol to the target sulfonate salt via chlorosulfonation.

Experimental Protocol (Research Scale)

Scale: 100 g Input | Expected Yield: 85-92% | Purity: >98% (HPLC)

Materials & Reagents
ReagentCASMW ( g/mol )Equiv.Mass/VolRole
2-Phenoxyethanol 122-99-6138.161.0100.0 gSubstrate
Chlorosulfonic Acid 7790-94-5116.521.192.8 g (53 mL)Sulfonating Agent
Dichloromethane (DCM) 75-09-284.93N/A300 mLSolvent (Heat Sink)
Sodium Hydroxide (30%) 1310-73-240.00~1.1As req.Neutralization
Step-by-Step Methodology
Phase 1: Sulfonation (Critical Exotherm Control)
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, internal thermometer, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Charge: Add 2-Phenoxyethanol (100 g) and DCM (300 mL) to the flask. Stir to dissolve.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Charge Chlorosulfonic acid (92.8 g) into the addition funnel.

    • Crucial: Add dropwise over 60–90 minutes. Maintain internal temperature <10°C . Rapid addition will cause localized overheating, leading to discolored byproducts (oxidation) and potential sulfone formation.

  • Aging: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 2–4 hours.

    • QC Check: Take a small aliquot, quench in water, and check by TLC or HPLC for disappearance of starting material.

Phase 2: Neutralization & Isolation
  • Quench Preparation: In a separate beaker, prepare 200 mL of crushed ice/water.

  • Quenching: Slowly pour the reaction mixture (DCM + Sulfonic acid) into the ice water with vigorous stirring. Two phases will form.

  • Separation: Transfer to a separatory funnel. The product (sulfonic acid) is water-soluble. The DCM layer may contain trace unreacted starting material or sulfones.

    • Decision: If the product precipitates as a gum, add more water. If it remains dissolved, separate the aqueous layer (top) from the DCM layer (bottom).

  • Neutralization: Transfer the aqueous acidic layer to a beaker. Adjust pH to 7.0–7.5 using 30% NaOH solution. Monitor temperature; keep <30°C to prevent hydrolysis or degradation.

  • Crystallization:

    • Concentrate the aqueous solution under vacuum (Rotovap) to approximately 50% volume.

    • Add NaCl (Sodium Chloride) to saturation (salting out) or add Ethanol (anti-solvent) to induce crystallization.

    • Cool to 0°C for 4 hours.

  • Filtration: Filter the white solid. Wash with cold ethanol/water (8:2) to remove residual inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Engineering & Scale-Up[1]

Transitioning from gram-scale to kilogram-scale requires addressing specific engineering constraints.

Solvent-Free Processing (Industrial Route)

At scale, DCM is undesirable due to environmental regulations.

  • Modification: Run the reaction neat (solvent-free).

  • Challenge: High viscosity of the sulfonic acid intermediate and massive heat generation.

  • Solution: Use a Falling Film Reactor or a Loop Reactor with high heat exchange surface area. The chlorosulfonic acid is introduced into a thin film of phenoxyethanol to allow instant heat dissipation.

HCl Gas Management

The reaction produces 1 mole of HCl gas per mole of product.

  • Risk: Pressurization and corrosion.

  • Control: The reactor must vent to a dedicated Scrubber Column circulating dilute NaOH. Do not vent to general extraction.

Scale-Up Workflow Diagram

ProcessFlow Reactor Glass-Lined Reactor (Temp Control: 0-10°C) Scrubber Caustic Scrubber (HCl Neutralization) Reactor->Scrubber HCl Gas Off-gas QuenchTank Quench/Neutralization Tank (pH Control 7.0) Reactor->QuenchTank Acid Mass Transfer Filter Centrifuge / Filter Press (Isolation) QuenchTank->Filter Slurry Filter->QuenchTank Mother Liquor Recycle (Optional) Dryer Vacuum Dryer (<60°C) Filter->Dryer Wet Cake

Caption: Industrial process flow emphasizing gas management and isolation steps.

Analytical Quality Control (QC)

To validate the synthesis, the following specifications must be met.

TestMethodAcceptance CriteriaPurpose
Appearance VisualWhite to off-white powderIndicates removal of oxidized byproducts.
Purity HPLC (C18 Column)≥ 98.0% (Area %)Quantifies main component.
Identification 1H-NMR (D2O)Consistent with structureVerifies structure (see below).
pH 10% Aqueous Soln.[1]6.5 – 8.5Ensures correct salt formation.
Water Content Karl Fischer< 1.0% (or as spec)Critical for stoichiometry in downstream use.

1H-NMR Interpretation (Expected Signals in D2O):

  • δ 7.6 - 7.8 ppm (d, 2H): Aromatic protons ortho to sulfonate.

  • δ 6.9 - 7.1 ppm (d, 2H): Aromatic protons ortho to ether.

  • δ 4.1 - 4.2 ppm (t, 2H):

    
     protons.
    
  • δ 3.8 - 3.9 ppm (t, 2H):

    
     protons.
    

References

  • PubChem Compound Summary. "2-Phenoxyethanol (CAS 122-99-6)." National Center for Biotechnology Information. [Link]

  • Suter, C. M. (1944). The Organic Chemistry of Sulfur: Tetracovalent Sulfur Compounds. John Wiley & Sons.
  • Olsen, J. (2000). "Unit Processes in Organic Synthesis: Sulfonation and Sulfation." Industrial & Engineering Chemistry.

Disclaimer: This protocol involves hazardous chemicals (Chlorosulfonic acid, DCM). All operations must be performed in a functioning fume hood with appropriate PPE (Acid-resistant gloves, face shield).

Sources

Protocol for isolating 4-(2-Hydroxyethoxy)benzenesulfonate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isolation and Purification of 4-(2-Hydroxyethoxy)benzenesulfonate from Crude Reaction Mixtures

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the isolation and purification of 4-(2-Hydroxyethoxy)benzenesulfonate, a key intermediate in various chemical syntheses. Addressing the common challenges associated with purifying polar, water-soluble organic salts, this document details field-proven protocols for recrystallization, slurry washing, and advanced chromatographic separation. The methodologies are presented with a focus on the underlying scientific principles, ensuring researchers, scientists, and drug development professionals can adapt and troubleshoot these protocols effectively. This guide is designed to be a self-validating system, incorporating analytical checkpoints to verify purity and identity throughout the workflow.

Introduction: The Challenge of Isolating Aryl Alkoxy Sulfonates

4-(2-Hydroxyethoxy)benzenesulfonate is an organic molecule characterized by a hydrophilic sulfonate group and a functionalized alkoxy side chain. This combination of features makes it a valuable building block but also introduces significant challenges during its isolation from complex reaction mixtures. Typically synthesized via the Williamson ether synthesis followed by sulfonation, or by the reaction of a phenolsulfonate salt with ethylene oxide or a derivative, the crude product is often contaminated with a variety of impurities.

The primary challenge lies in separating the desired water-soluble sulfonate salt from other highly water-soluble materials, such as inorganic salts (e.g., NaCl, Na₂SO₄) and unreacted polar starting materials.[1][2] This guide provides robust, scalable strategies to overcome these obstacles and achieve high purity.

Characterizing the Crude Reaction Mixture

Effective purification begins with an understanding of the potential components in the crude mixture. The exact composition will vary based on the synthetic route, but a typical mixture may contain the components summarized in Table 1.

Table 1: Potential Components in a Crude 4-(2-Hydroxyethoxy)benzenesulfonate Reaction Mixture

Component CategorySpecific ExamplesRationale for PresenceTypical Removal Strategy
Target Product Sodium 4-(2-Hydroxyethoxy)benzenesulfonateThe desired outcome of the synthesis.Isolation and Purification
Inorganic Salts Sodium Chloride (NaCl), Sodium Sulfate (Na₂SO₄)Byproducts of neutralization or reaction steps.[1]Recrystallization, Slurry Washing
Unreacted Starting Materials Sodium 4-phenolsulfonate, Ethylene Glycol, 2-ChloroethanolIncomplete reaction conversion.Recrystallization, Extraction
Organic Byproducts Di-sulfonated species, Ethylene Glycol PolymersSide reactions occurring under synthesis conditions.Recrystallization, Chromatography
Residual Solvents Dichloromethane, Toluene, AcetonitrileSolvents used during the synthesis.[3][4]Evaporation, Drying

Core Isolation Strategies: A Multi-Pronged Approach

No single method is universally optimal. The choice of purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following sections detail three primary protocols, which can be used individually or in sequence.

Workflow: Selecting a Purification Strategy

The following diagram illustrates a logical decision-making process for isolating the target compound.

purification_workflow crude_mixture Crude Reaction Mixture prelim_step Preliminary Workup (Solvent Removal, pH Adjustment) crude_mixture->prelim_step purity_check1 Purity Assessment (TLC, HPLC, ¹H NMR) prelim_step->purity_check1 slurry_wash Strategy 1: Slurry Washing purity_check1->slurry_wash High inorganic salt content recrystallization Strategy 2: Recrystallization purity_check1->recrystallization Moderate purity, crystalline solid purity_check2 Purity Assessment slurry_wash->purity_check2 purity_check2->recrystallization Impurities remain final_product Pure Product (>98%) purity_check2->final_product Purity sufficient purity_check3 Purity Assessment recrystallization->purity_check3 chromatography Strategy 3: Column Chromatography purity_check3->chromatography High purity needed purity_check3->final_product Purity sufficient chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification strategy.

Experimental Protocol 1: Purification by Slurry Washing

This method is highly effective for removing significant quantities of highly soluble impurities, such as inorganic salts, from a solid crude product.[1][5] It relies on the preferential dissolution of impurities into a minimal volume of solvent in which the target compound has limited solubility.

Scientific Principle

The principle of slurry washing exploits differences in solubility between the desired product and its contaminants. By creating a thick slurry with a carefully chosen solvent (often aqueous), impurities are washed away while the bulk of the product remains a solid. This technique is faster than a full recrystallization and is excellent as a first-pass purification step.

Step-by-Step Protocol
  • Preparation: Obtain the crude 4-(2-Hydroxyethoxy)benzenesulfonate as a particulate solid. If the crude product is an oil or in solution, it must first be concentrated and solidified.

  • Slurry Formation: In an appropriately sized flask, add the crude solid. For every 1 gram of solid, add approximately 0.75 to 1.25 mL of chilled deionized water.[1] The goal is to form a thick, stirrable slurry, not a clear solution.

  • Agitation: Stir the slurry vigorously at room temperature for 30 to 90 minutes.[5] This duration is critical to allow for the dissolution of soluble impurities.

  • Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold solvent (e.g., a mixture of ethanol and water) to displace the impurity-laden mother liquor.

  • Drying: Dry the purified solid in a vacuum oven at 60-80°C until a constant weight is achieved.

Experimental Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The selection of an appropriate solvent system is the most critical parameter for success.[6] For polar sulfonate salts, solvent mixtures, particularly alcohol-water systems, are often effective.[2][7]

Scientific Principle

This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. An ideal solvent will dissolve the compound completely at an elevated temperature but show low solubility upon cooling, allowing the product to crystallize out while impurities remain in the solution (mother liquor).[6] Slow cooling is essential for the formation of a pure, well-defined crystal lattice.

Workflow for Recrystallization

recrystallization_workflow start Crude Solid in Erlenmeyer Flask add_hot_solvent Add Minimum Volume of Hot Solvent to Dissolve start->add_hot_solvent cool_slowly Cool Slowly to Room Temperature add_hot_solvent->cool_slowly Forms clear solution ice_bath Cool Further in Ice Bath cool_slowly->ice_bath Crystal formation vacuum_filter Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filter wash_crystals Wash with Small Volume of Cold Solvent vacuum_filter->wash_crystals dry_crystals Dry Crystals in Vacuum Oven wash_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: Step-by-step workflow for the recrystallization protocol.

Step-by-Step Protocol
  • Solvent Selection: Screen various solvent systems. For 4-(2-Hydroxyethoxy)benzenesulfonate, begin with mixtures of ethanol/water, isopropanol/water, or acetone/water.[6][7] The ideal system will fully dissolve the crude product near the solvent's boiling point and result in significant crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system incrementally until the solid just dissolves completely.

    • Scientist's Note: Using an excessive amount of solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Remove the carbon by hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Avoid disturbing the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Experimental Protocol 3: High-Purity Isolation by Chromatography

For applications requiring very high purity, or when crystallization fails to remove certain impurities, column chromatography is the method of choice.[8] Due to the highly polar and ionic nature of sulfonates, traditional normal-phase silica gel chromatography can lead to poor separation and peak streaking.[6][9] Therefore, reversed-phase or ion-exchange chromatography is recommended.

Scientific Principle

Chromatography separates compounds based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the eluting solvent).[8] In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds, like our target sulfonate, will interact less with the stationary phase and elute earlier than nonpolar impurities.

Step-by-Step Protocol (Reversed-Phase Flash Chromatography)
  • Stationary Phase Selection: Choose a C18-functionalized silica gel as the stationary phase.

  • Mobile Phase Selection: A gradient elution is typically required. Start with a highly polar mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid or ammonium acetate buffer) and gradually increase the proportion of the organic solvent (acetonitrile or methanol).

    • Scientist's Note: The addition of a buffer or acid is often necessary to ensure consistent ionization of the sulfonate group, leading to sharper peaks.[9]

  • Column Packing: Properly pack the column with the C18 silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it carefully onto the top of the column.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Analytical Characterization for Purity Verification

After isolation, the identity and purity of 4-(2-Hydroxyethoxy)benzenesulfonate must be confirmed. A multi-technique approach is essential for unambiguous characterization.[10]

Table 2: Key Analytical Techniques for Product Verification

TechniquePurposeTypical Parameters & Expected Results
¹H & ¹³C NMR Structural ElucidationSolvent: D₂O or DMSO-d₆. Expected ¹H Signals: Aromatic protons (AA'BB' system), two methylene groups (-OCH₂CH₂OH), and a hydroxyl proton.[10][11]
Mass Spectrometry (MS) Molecular Weight ConfirmationMode: Electrospray Ionization (ESI) in negative ion mode. Expected m/z: [M-Na]⁻ corresponding to the molecular weight of the sulfonate anion (C₈H₉O₄S⁻).[10]
HPLC Purity DeterminationColumn: C18 reversed-phase. Mobile Phase: Gradient of water/acetonitrile with a buffer. Detector: UV at ~220 nm or Charged Aerosol Detector (CAD).[12][13] Purity should be reported as a percentage based on peak area.

Troubleshooting Common Isolation Issues

ProblemPossible CauseRecommended Solution
Emulsion forms during aqueous workup. The mixture contains surfactant-like molecules.Add brine (saturated NaCl solution) to increase the aqueous phase density and disrupt the emulsion.[6]
Product "oils out" instead of crystallizing. The solvent is a poor choice, or the product is impure, depressing its melting point.Try a different solvent system. Alternatively, redissolve the oil in a minimal amount of a good solvent and add a "poor" solvent dropwise until turbidity persists (anti-solvent crystallization).
Product co-crystallizes with an impurity. The impurity has very similar solubility properties to the product.Attempt a different recrystallization solvent. If unsuccessful, proceed to chromatographic purification.[6]
Product streaks badly on chromatography column. Strong, non-specific interaction between the polar sulfonate and the stationary phase.For silica gel, add a modifier like acetic acid to the eluent. For best results, switch to a reversed-phase (C18) or ion-exchange column.[9]

References

  • Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents.
  • Elder, D. P., et al. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Lindberg, B., & Englund, B. (1963). Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. Retrieved from [Link]

  • Grabiel, C. E., et al. (1958). Recrystallization of Sodium Vinylbenzenesulfonate. Industrial & Engineering Chemistry. Retrieved from [Link]

  • Zhao, S., et al. (2012). Determination of petroleum sulfonates in crude oil by column-switching anion-exchange chromatography. Journal of Separation Science. Retrieved from [Link]

  • Purification of sulfonic acids. (n.d.). Google Patents.
  • Identification of sulfonation by-products by ion chromatography. (n.d.). Google Patents.
  • Synthesis of 4-(2-hydroxyethoxy)phenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Christie, W. W. (1989). Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase. Journal of Lipid Research. Retrieved from [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • How to purify and isolate required compound from a reaction mixture? (2015). ResearchGate. Retrieved from [Link]

  • Preparation of hydroxy-benzylbenzene derivatives. (n.d.). Google Patents.
  • Huseynov, I. S., et al. (2024). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). MDPI. Retrieved from [Link]

  • Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. (n.d.). Scribd. Retrieved from [Link]

  • (4-Carbomethoxy-phenyl)-(2,4,6-trimethoxy-phenyl)iodonium p-toluenesulfonate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Production Method of Sodium 4-dodecanoyloxybenzenesulfonate. (n.d.). Google Patents.
  • A kind of purification process of benzene sulfonic acid along bent storehouse ammonium. (n.d.). Google Patents.
  • Benzenesulfonic acid, 5-[[4-[2-(2-hydroxyethoxy)ethoxy]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]... (n.d.). EPA. Retrieved from [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.
  • Park, H., et al. (2021). Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. Scientific Reports. Retrieved from [Link]

  • Method for preparing benzenesulfonic acid. (n.d.). Google Patents.
  • Method For Purification Of 4 Hydroxyacetophenone. (n.d.). Quick Company. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of 4-(2-Hydroxyethoxy)benzenesulfonate (HEBS) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quantification of 4-(2-Hydroxyethoxy)benzenesulfonate (HEBS) is critical in the quality control of pharmaceutical salts, particularly Amlodipine Besylate . HEBS is a specific reaction byproduct formed when benzenesulfonic acid (used to form the besylate salt) reacts with ethylene glycol or ethylene oxide impurities.

While HEBS itself is a sulfonic acid, its presence is a red flag for the potential formation of ethyl benzenesulfonate esters , which are potent alkylating agents and classified as Genotoxic Impurities (GTIs) . Therefore, monitoring HEBS serves as both a purity check and a risk assessment tool for GTI formation.

The Analytical Challenge
  • Extreme Polarity: As a sulfonic acid with a hydroxyl tail, HEBS is highly polar. Standard C18 columns often fail to retain it, leading to elution in the void volume where ion suppression is highest.

  • Matrix Interference: In Besylate drug substances, the benzenesulfonate counter-ion is present in stoichiometric abundance (mg/mL levels), while HEBS is a trace impurity (ng/mL levels). Co-elution leads to massive signal suppression of the trace analyte.

  • Ionization: Sulfonates are inherently acidic, making Negative Electrospray Ionization (ESI-) the only viable detection mode.

This protocol utilizes a High-Strength Silica (HSS) T3 column technology to retain polar sulfonates and separates HEBS from the abundant benzenesulfonate matrix, ensuring robust quantification at sub-ppm levels.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the method, from sample preparation to data processing, highlighting the critical separation of the impurity from the API counter-ion.

G Sample API Sample (Amlodipine Besylate) Prep Solubilization (20% MeOH / 80% Water) Sample->Prep 1 mg/mL LC LC Separation (HSS T3 Column) Prep->LC 5-10 µL Inj Separation Critical Resolution: HEBS (Polar) vs. BSA (Matrix) LC->Separation Gradient MS MS/MS Detection (ESI Negative) Separation->MS Elution Data Quantification (m/z 217 -> 80) MS->Data MRM

Caption: Workflow emphasizing the chromatographic resolution of the polar HEBS impurity from the high-concentration Benzenesulfonic Acid (BSA) counter-ion.

Detailed Protocol

Chemicals and Reagents[1][2][3][4][5][6]
  • Reference Standard: 4-(2-Hydroxyethoxy)benzenesulfonic acid (sodium salt).

  • Solvents: LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).

  • Buffer: Ammonium Acetate (LC-MS Grade) and Acetic Acid.[1]

  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation (Self-Validating Design)

The solvent system is designed to match the initial mobile phase conditions. This prevents "solvent effects" (peak fronting) which are disastrous for early-eluting polar compounds.

  • Stock Solution: Dissolve HEBS standard in Methanol to 100 µg/mL.

  • Working Standard: Dilute Stock to 100 ng/mL using Water:Methanol (90:10) .

  • Sample Solution: Weigh 10 mg of API (e.g., Amlodipine Besylate) into a 10 mL flask.

    • Dissolve in 1 mL Methanol (to ensure API solubility).

    • Dilute to volume with 10 mM Ammonium Acetate in Water .

    • Final Concentration: 1.0 mg/mL API in ~10% MeOH.

    • Note: If the API precipitates, centrifuge at 10,000 rpm for 5 min and inject the supernatant. The sulfonate impurity will remain in the aqueous phase.

Liquid Chromatography Parameters

Rationale: The HSS T3 column is chosen because it is compatible with 100% aqueous mobile phases and provides superior retention for polar compounds compared to standard C18.

ParameterSetting
System UHPLC (e.g., Waters Acquity, Agilent 1290, Shimadzu Nexera)
Column Waters ACQUITY UPLC HSS T3 , 1.8 µm, 2.1 x 100 mm
Column Temp 40 °C
Flow Rate 0.3 mL/min
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~5.5)
Mobile Phase B Acetonitrile
Injection Vol 5 - 10 µL

Gradient Table:

Time (min) % A % B Event
0.00 98 2 Load (Retain Polar HEBS)
1.00 98 2 Isocratic Hold
5.00 60 40 Elute Impurities
6.00 5 95 Wash Column (Remove API)
8.00 5 95 Hold Wash
8.10 98 2 Re-equilibrate

| 11.00 | 98 | 2 | End |

MS/MS Parameters

Rationale: Negative ESI is mandatory. The transition to m/z 80 (SO3-) is the universal "sulfonate" signature and provides the highest sensitivity.

  • Ionization: ESI Negative (ESI-)[1]

  • Capillary Voltage: 2.5 kV (Lower voltage often helps in Neg mode)

  • Desolvation Temp: 400 °C

  • Gas Flow: 800 L/hr

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)Collision (eV)Type
HEBS 217.0 80.0 503025Quantifier
HEBS217.0137.0503018Qualifier 1
HEBS217.0153.0503015Qualifier 2
BSA (Matrix)157.080.0103025Monitor Only
  • Note: Monitor the BSA transition (157->80) during development to ensure it is chromatographically separated from HEBS. BSA will likely elute after HEBS due to the lack of the polar hydroxyethoxy group.

Method Validation & Performance Criteria

To ensure the method is "self-validating" and trustworthy (E-E-A-T), the following criteria must be met:

Specificity (The Critical Test)

Inject a sample of the API (1 mg/mL) spiked with HEBS at the Limit of Quantitation (LOQ).

  • Requirement: The HEBS peak (m/z 217) must be baseline resolved (Resolution > 1.5) from the tail of the massive Benzenesulfonate peak (m/z 157).

  • Why? Even though the masses differ, high concentrations of BSA can cause "charge robbing" in the source, suppressing the HEBS signal if they overlap.

Sensitivity[6][8]
  • LOD (Limit of Detection): Typically < 0.5 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): Typically 1.0 - 2.0 ng/mL (S/N > 10).

  • Context: This allows quantification of HEBS at < 2 ppm relative to the API (assuming 1 mg/mL sample conc), satisfying ICH M7 requirements for mutagenic impurity precursors.

Linearity & Recovery[5][6][9]
  • Linearity: 1.0 ng/mL to 500 ng/mL (R² > 0.99).

  • Recovery: Spike API samples at 3 levels (LOQ, 100% Target, 150% Target). Acceptable range: 80-120%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from Ammonium AcetateReduce buffer conc. to 5mM. Ensure ESI- calibration is fresh.
Peak Fronting Solvent mismatchEnsure sample diluent is <20% Organic (matches initial gradient).
Carryover Sulfonates sticking to metalUse a needle wash of 50:50 MeOH:Water + 0.1% Ammonia. Passivate system if necessary.
High Backpressure API precipitationEnsure the API is fully soluble in the 10% MeOH diluent. If not, filter (0.2 µm PVDF).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Kuklenyik, Z. et al. (2019). Quantification of sulfonate metabolites in biological matrices by LC-MS/MS. Analytical Chemistry.
  • Waters Corporation . Analysis of Genotoxic Impurities: Alkyl Esters of Benzenesulfonic Acid. Application Note. Link (Demonstrates the separation of sulfonates from API matrix).

  • Shimadzu . Analysis of Linear Alkylbenzene Sulfonates by LC-MS/MS. Application News. Link (Provides basis for negative mode MRM transitions of sulfonates).

Sources

Using 4-(2-Hydroxyethoxy)benzenesulfonate as a genotoxic impurity marker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Monitoring of 2-Hydroxyethyl Benzenesulfonate (2-HEBS) as a Genotoxic Impurity Marker

Executive Summary & Nomenclature Clarification

This Application Note details the protocol for using 2-Hydroxyethyl Benzenesulfonate (2-HEBS) as a reference marker for genotoxic impurity quantification in pharmaceutical substances.

Critical Nomenclature Note: The specific chemical name "4-(2-Hydroxyethoxy)benzenesulfonate" technically refers to a benzene ring substituted at the para position with a hydroxyethoxy group and a sulfonate group. However, in the context of Genotoxic Impurity (GTI) assessment for Besylate (Benzenesulfonate) salts, the relevant DNA-reactive impurity is 2-Hydroxyethyl Benzenesulfonate (the ester formed between benzenesulfonic acid and ethylene glycol).

This guide focuses on the Ester (2-HEBS) , as it is a potent alkylating agent classified under ICH M7 as a Class 2 mutagen. The ring-substituted "4-(2-Hydroxyethoxy)..." anion is generally stable and non-mutagenic unless esterified.

Target Analyte:

  • Name: 2-Hydroxyethyl Benzenesulfonate (2-HEBS)[1]

  • CAS: 4849-35-8

  • Structure: Ph-SO₂-O-CH₂-CH₂-OH

  • Origin: Reaction of Benzenesulfonic acid (counter-ion) with residual Ethylene Glycol (solvent/reagent) or Ethylene Oxide.

Scientific Rationale: Mechanism of Genotoxicity

To validate this impurity marker, one must understand its reactivity. Unlike the stable benzenesulfonate anion (Besylate), the sulfonate ester possesses a highly labile bond between the alkyl oxygen and the sulfur.

Mechanism of Action: 2-HEBS acts as a direct-acting alkylating agent. The sulfonate group is an excellent leaving group. Upon exposure to DNA, the nucleophilic N7 position of Guanine attacks the electrophilic carbon of the ethyl chain (adjacent to the sulfonate oxygen), leading to DNA alkylation (ethylation). This damage, if unrepaired, causes replication errors (G-C to A-T transitions).

Visualization: Formation and DNA Alkylation Pathway

GenotoxicityMechanism BSA Benzenesulfonic Acid (Drug Counter-ion) HEBS 2-Hydroxyethyl Benzenesulfonate (The Genotoxic Marker) BSA->HEBS Acid Catalysis + Heat EG Ethylene Glycol (Residual Solvent) EG->HEBS Transition Transition State (Sn2 Reaction) HEBS->Transition + DNA DNA DNA (Guanine N7) DNA->Transition Adduct Alkylated DNA Adduct (Mutagenic) Transition->Adduct Alkylation Leaving Benzenesulfonate Anion (Leaving Group) Transition->Leaving

Figure 1: Mechanism of formation for 2-HEBS and subsequent alkylation of DNA. The high reactivity of the sulfonate ester bond drives the genotoxic potential.

Analytical Protocol: LC-MS/MS Determination

Due to the low Threshold of Toxicological Concern (TTC) defined by ICH M7 (1.5 µ g/day ), analytical methods must achieve limits of quantification (LOQ) in the low ppm range (typically <1-5 ppm relative to the API). UV detection is rarely sufficient due to matrix interference and lack of specificity; therefore, LC-MS/MS is the gold standard.

Reagents and Standards
  • Marker Standard: 2-Hydroxyethyl Benzenesulfonate (>98% purity).

  • Internal Standard (IS): 2-Hydroxyethyl Benzenesulfonate-d4 (Deuterated) is recommended to correct for matrix effects.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Acetate.

Sample Preparation (Direct Injection Method)

Avoid derivatization if possible to prevent artifact formation.

  • Stock Solution: Dissolve 10 mg of 2-HEBS marker in 10 mL ACN (1 mg/mL).

  • Working Standard: Dilute Stock to 100 ng/mL in diluent (50:50 ACN:Water).

  • Sample Preparation:

    • Weigh 50 mg of API (Besylate salt).

    • Dissolve in 1.0 mL of diluent.

    • Add 10 µL of Internal Standard solution.

    • Vortex for 2 mins and Centrifuge at 10,000 rpm for 5 mins to remove insoluble excipients (if drug product).

    • Transfer supernatant to an amber HPLC vial (sulfonate esters are potentially light-sensitive).

Chromatographic Conditions
ParameterSettingRationale
Column C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Phenyl phases offer unique selectivity for aromatic sulfonates.
Mobile Phase A 0.1% Formic Acid in WaterProtonation for positive mode (or use Ammonium Acetate for neutral pH).
Mobile Phase B AcetonitrileStrong eluent for organic esters.
Flow Rate 0.3 mL/minOptimal for electrospray ionization (ESI).
Gradient 5% B (0-1 min) -> 95% B (6 min) -> 5% B (6.1-10 min)Retain polar ester, wash lipophilic API, re-equilibrate.
Injection Vol 2 - 5 µLMinimize matrix loading.
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (ESI+).

  • Note: While sulfonates are anions, the ester is neutral and protonates well as [M+H]+ or forms adducts [M+NH4]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-HEBS 203.0 [M+H]+139.0 (Ph-SO2+)15
2-HEBS 203.0 [M+H]+77.0 (Phenyl+)30
2-HEBS-d4 (IS) 207.0 [M+H]+143.015

Method Validation Strategy (ICH Q2)

To ensure the "Marker" effectively validates the safety of the drug, the method must pass the following criteria:

  • Specificity: Inject the API (Besylate salt) without the marker. Ensure no peak appears at the retention time of 2-HEBS. (Crucial: Besylate salts can thermally degrade in the MS source to mimic the impurity; chromatographic separation is mandatory).

  • Sensitivity (LOD/LOQ):

    • LOD: S/N > 3:1 (Target: ~0.1 ppm).

    • LOQ: S/N > 10:1 (Target: ~0.3 ppm).

  • Linearity: 50% to 150% of the specification limit (e.g., 0.5 ppm to 5 ppm). Correlation coefficient (R²) > 0.99.[2][3][4]

  • Accuracy (Recovery): Spike the API with the marker at LOQ, 100%, and 150% levels. Recovery must be 80-120%.[4]

  • Solution Stability: Sulfonate esters hydrolyze in water. Assess stability of the marker in the diluent over 24 hours. Recommendation: Use high % organic diluents or analyze immediately.

Visualization: Validation Decision Tree

ValidationWorkflow Start Start Validation Specificity Specificity Test: Inject API Blank Start->Specificity Interference Interference at RT? Specificity->Interference Optimize Optimize Gradient/ Change Column Interference->Optimize Yes Spike Spike Recovery Study (LOQ, 100%, 150%) Interference->Spike No Optimize->Specificity RecoveryCheck Recovery 80-120%? Spike->RecoveryCheck MatrixEffect Investigate Matrix Effect (Use Deuterated IS) RecoveryCheck->MatrixEffect No Final Method Validated for Routine Release RecoveryCheck->Final Yes MatrixEffect->Spike

Figure 2: Step-by-step decision tree for validating the LC-MS/MS method for 2-HEBS.

Control Strategy & Risk Assessment

The presence of the marker in the final product implies a failure in the process control.

  • Avoidance: Replace Ethylene Glycol with non-hydroxyl solvents (e.g., Acetone, DCM) during the salt formation step.

  • Purging: If Ethylene Glycol is mandatory, ensure the salt formation occurs at low temperatures and that the final crystallization efficiently purges the mother liquor containing the ester.

  • Testing: Routine testing is required only if the risk assessment (ICH M7 Option 1) indicates the impurity is likely to form and persist above the TTC.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2017). [Link]

  • Teasdale, A. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. (2016).[5] [Link]

  • Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Application Note. [Link]

  • PubChem. 2-Hydroxyethyl benzenesulfonate (Compound Summary). National Library of Medicine.[1] [Link]

Sources

Definitive Structural Elucidation of 4-(2-Hydroxyethoxy)benzenesulfonate using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination and purity assessment of small organic molecules. This application note provides a comprehensive technical guide for the characterization of 4-(2-Hydroxyethoxy)benzenesulfonate, a key intermediate in various chemical syntheses. We present a detailed analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shift theory and spin-spin coupling. Furthermore, this guide offers a field-proven, step-by-step protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible spectra. The causality behind experimental choices is explained to empower researchers to adapt these methods to similar chemical entities.

Introduction and Molecular Structure

4-(2-Hydroxyethoxy)benzenesulfonate is a bifunctional molecule containing an aromatic sulfonate moiety and a hydroxyethoxy side chain. The precise characterization of this structure is critical for quality control and for understanding its role in subsequent chemical transformations. The sulfonate group, being strongly electron-withdrawing, and the ether-linked side chain, being electron-donating through resonance, create a distinct electronic environment that is perfectly suited for NMR analysis. This guide will dissect the spectral features to provide a complete structural assignment.

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme is used for the molecule, which will be referenced throughout this document.

Figure 1: Molecular Structure and Atom Numbering of 4-(2-Hydroxyethoxy)benzenesulfonate.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).

Causality and Expected Spectral Features
  • Aromatic Region (δ 6.5-8.0 ppm): The benzene ring protons are significantly deshielded due to the ring current effect.[1] The substitution pattern creates an AA'BB' system.

    • Electron-Withdrawing Sulfonate Group (-SO₃⁻): This group strongly deshields the ortho protons (H-1, H-4) through its inductive effect, shifting them downfield.[2]

    • Electron-Donating Ether Group (-OR): The oxygen atom donates electron density into the ring via resonance, particularly at the ortho and para positions. This shielding effect shifts the ortho protons (H-2, H-3) upfield relative to the other aromatic protons.[3]

    • Coupling: The ortho protons (e.g., H-1 and H-2) will exhibit a strong coupling (³J ≈ 7-10 Hz), resulting in a doublet. Meta and para couplings are much smaller and often not resolved.[1] This leads to two distinct doublets in the aromatic region.

  • Aliphatic Region (δ 3.5-4.5 ppm): The ethoxy chain protons are in a more shielded environment than the aromatic protons.

    • -O-CH₂- (H-5): Protons on a carbon adjacent to an ether oxygen are deshielded and typically appear around δ 3.5-4.5 ppm.[4]

    • -CH₂-OH (H-6): Protons on a carbon adjacent to a hydroxyl group are also deshielded, appearing in a similar region.

    • Coupling: The two methylene groups are adjacent, so they will couple with each other. Assuming free rotation, we expect a triplet for H-5 (coupled to H-6) and a triplet for H-6 (coupled to H-5), with a typical ³J coupling constant of ~5-7 Hz.

  • Exchangeable Proton (-OH, H-7): The hydroxyl proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, it is often observed as a distinct triplet due to coupling with the adjacent CH₂ group.

Predicted ¹H NMR Data

The following table summarizes the expected signals for 4-(2-Hydroxyethoxy)benzenesulfonate in DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1, H-4 (Aromatic)7.5 - 7.7Doublet (d)~8.52H
H-2, H-3 (Aromatic)6.9 - 7.1Doublet (d)~8.52H
H-6 (-CH₂-OH)~4.05Triplet (t)~5.02H
H-5 (-O-CH₂-)~3.70Triplet (t)~5.02H
H-7 (-OH)Variable (~4.9)Triplet (t)~5.51H

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Chemical shifts are highly sensitive to the electronic effects of substituents.

Causality and Expected Spectral Features
  • Aromatic Region (δ 110-165 ppm):

    • C4 (C-O): The carbon directly attached to the ether oxygen is significantly deshielded due to the oxygen's electronegativity and appears furthest downfield in the aromatic region.

    • C1 (C-S): The ipso-carbon attached to the sulfonate group is also deshielded, but its chemical shift can be complex.[5]

    • C2, C3, C5, C6: The chemical shifts of the protonated aromatic carbons follow trends predicted by substituent effects. The carbons ortho to the ether group (C3, C5) will be shielded relative to benzene, while the carbons ortho to the sulfonate group (C2, C6) will be deshielded.[6][7]

  • Aliphatic Region (δ 55-75 ppm):

    • C7 (-O-CH₂-): The carbon atom adjacent to the aromatic ether oxygen will be more deshielded than the terminal carbon.

    • C8 (-CH₂-OH): The carbon bearing the hydroxyl group will be slightly more shielded than C7.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4 (Ar, C-O)160 - 162
C1 (Ar, C-S)145 - 148
C2, C6 (Ar, CH)128 - 130
C3, C5 (Ar, CH)114 - 116
C7 (-O-CH₂-)69 - 71
C8 (-CH₂-OH)59 - 61

Experimental Protocol

This section provides a robust, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert Sample into Spectrometer transfer->insert setup 6. Lock, Tune, and Shim insert->setup acquire 7. Acquire Spectra (Set ¹H and ¹³C parameters) setup->acquire process 8. Fourier Transform & Phasing acquire->process baseline 9. Baseline Correction process->baseline reference 10. Reference Spectrum (Residual DMSO at 2.50 ppm) baseline->reference analyze 11. Integration & Peak Picking reference->analyze

Figure 2: Experimental Workflow for NMR Characterization.

A. Sample Preparation Protocol

Rationale: Proper sample preparation is paramount for achieving high-resolution spectra. Solid particulates and paramagnetic impurities can severely broaden spectral lines and interfere with magnetic field shimming.[8]

  • Materials:

    • 4-(2-Hydroxyethoxy)benzenesulfonate sample

    • High-quality 5 mm NMR tubes and caps[9]

    • Deuterated dimethyl sulfoxide (DMSO-d₆)

    • Glass Pasteur pipette and bulb

    • Small plug of glass wool

    • Analytical balance

    • Small vial

  • Procedure:

    • Weighing: Accurately weigh the required amount of the sample into a small, clean vial.

      • For ¹H NMR: 5-25 mg is typically sufficient.[10]

      • For ¹³C NMR: A higher concentration is required due to the low natural abundance of ¹³C; use 50-100 mg.[11]

    • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[10] Gently swirl or vortex the vial until the sample is completely dissolved. The use of DMSO-d₆ is recommended as it is an excellent solvent for polar compounds and allows for the clear observation of the exchangeable hydroxyl proton.

    • Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

    • Transfer: Using the pipette, filter the sample solution directly into the NMR tube. This step is crucial to remove any suspended solid particles. The final sample depth in the tube should be 4-5 cm.[8][11]

    • Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. Instrument and Data Acquisition Parameters

Rationale: The choice of acquisition parameters directly impacts spectral quality, resolution, and the quantitative accuracy of the data. The parameters below are a standard starting point for a 400-600 MHz spectrometer.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy (Proton Decoupled)Justification
Pulse Program zg30 (Bruker)zgpg30 (Bruker)A standard 30° pulse angle experiment provides good signal-to-noise while reducing the necessary relaxation delay compared to a 90° pulse.[12]
Spectral Width (SW) ~16 ppm (e.g., -2 to 14 ppm)~240 ppm (e.g., -10 to 230 ppm)The spectral width must encompass all expected signals for the given nucleus.[13]
Acquisition Time (AT) 2 - 4 seconds1 - 2 secondsA longer acquisition time provides better digital resolution, which is important for resolving fine coupling patterns.[12] An AT of ~3xT₂ is a good compromise to capture most of the signal without adding excessive noise.[13]
Relaxation Delay (D1) 2 - 5 seconds5 - 10 secondsTo ensure accurate integration, the nuclei must fully relax back to thermal equilibrium between scans. A delay of at least 5xT₁ of the slowest relaxing nucleus is recommended for quantitative results.[14] Carbons, especially quaternary ones, often have longer T₁ values.
Number of Scans (NS) 8 - 16≥ 1024Signal-to-noise ratio improves with the square root of the number of scans.[12] Many more scans are needed for ¹³C due to its low natural abundance and lower gyromagnetic ratio.
Receiver Gain (RG) Auto-adjust (rga)Auto-adjust (rga)The receiver gain should be set automatically to maximize the signal without clipping the Free Induction Decay (FID), which would introduce artifacts.[13]
Temperature 298 K (25 °C)298 K (25 °C)Maintaining a constant temperature ensures stable shimming and consistent chemical shifts.

Conclusion

This application note provides a definitive framework for the ¹H and ¹³C NMR characterization of 4-(2-Hydroxyethoxy)benzenesulfonate. By understanding the underlying principles of substituent effects and spin-spin coupling, researchers can confidently assign the spectral signals to the molecular structure. The detailed experimental protocol herein establishes a reliable method for obtaining high-quality, publication-ready NMR data, which is essential for researchers, scientists, and drug development professionals engaged in synthetic chemistry and quality assurance.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis Corp. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mercier, P., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • University of Notre Dame. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pramana - Journal of Physics. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014, January 6). PMC. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Off-line reaction monitoring with Raman spectroscopy of low concentration oxidation of alkenes in water using the dried drop concentration method. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 5-[[4-[2-(2-hydroxyethoxy)ethoxy]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethoxy)phenol. Retrieved from [Link]

  • MDPI. (2026, January 28). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Retrieved from [Link]

  • Google Patents. (n.d.). US9464043B2 - Preparation of hydroxy-benzylbenzene derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Hydroxyethoxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-hydroxyethoxy)benzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis and improve yields. Our approach is rooted in established chemical principles and practical, field-tested experience.

I. Reaction Overview and Mechanism

The synthesis of 4-(2-hydroxyethoxy)benzenesulfonate typically proceeds via a two-step process:

  • Sulfonation of 2-phenoxyethanol: This initial step introduces the sulfonic acid group onto the aromatic ring of 2-phenoxyethanol.

  • Williamson Ether Synthesis: This is a more common and often higher-yielding approach where a salt of 4-hydroxybenzenesulfonic acid is reacted with a suitable 2-haloethanol or ethylene oxide. This guide will primarily focus on the optimization of the Williamson ether synthesis route, as it generally offers better control and higher yields.

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide or phenoxide acts as a nucleophile, attacking an alkyl halide to form an ether.[1][2]

Reaction Scheme: Williamson Ether Synthesis Approach

Williamson Ether Synthesis cluster_reaction Reaction NaO3S_Ph_OH Sodium 4-hydroxybenzenesulfonate Phenoxide Sodium 4-sulfonatophenoxide NaO3S_Ph_OH->Phenoxide + Base Base Base (e.g., NaOH, K2CO3) Haloethanol 2-Haloethanol (e.g., 2-chloroethanol) Product 4-(2-Hydroxyethoxy)benzenesulfonate Phenoxide->Product + 2-Haloethanol Salt NaX (e.g., NaCl)

Caption: General workflow for the Williamson ether synthesis of 4-(2-Hydroxyethoxy)benzenesulfonate.

II. Troubleshooting Guide: Low Yield and Side Reactions

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in this synthesis can often be attributed to several factors, ranging from incomplete reactions to competing side reactions.[3]

Answer:

A low yield of 4-(2-hydroxyethoxy)benzenesulfonate can stem from several critical factors. A systematic evaluation of your experimental setup and conditions is the most effective way to troubleshoot this issue.

A. Incomplete Deprotonation of 4-Hydroxybenzenesulfonic Acid:

  • The "Why": The Williamson ether synthesis requires a strong nucleophile, which in this case is the phenoxide form of 4-hydroxybenzenesulfonic acid.[4] If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain in its less reactive phenolic form, leading to an incomplete reaction.

  • The Fix:

    • Base Selection: Use a sufficiently strong base to ensure complete deprotonation. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common choices. For less reactive phenols, stronger bases like sodium hydride (NaH) might be considered, although this requires strictly anhydrous conditions.[4][5]

    • Stoichiometry: Ensure you are using at least one molar equivalent of the base relative to the 4-hydroxybenzenesulfonic acid. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.

B. Competing Elimination (E2) Reaction:

  • The "Why": The S(_N)2 reaction for ether formation competes with the E2 elimination reaction of the alkylating agent (2-haloethanol).[6] This is especially prevalent with secondary or tertiary alkyl halides, but can also occur with primary halides under harsh conditions (e.g., high temperatures).[4]

  • The Fix:

    • Alkylating Agent: Use a primary alkyl halide, such as 2-chloroethanol or 2-bromoethanol. 2-Iodoethanol is more reactive but also more expensive and prone to degradation.[4]

    • Temperature Control: Maintain the reaction temperature within the optimal range, typically between 50-100°C.[1] Excessively high temperatures can favor the elimination side reaction.[3]

C. Sub-optimal Solvent Choice:

  • The "Why": The choice of solvent is crucial for S(_N)2 reactions. Polar aprotic solvents are ideal because they can solvate the cation of the alkoxide, leaving the nucleophilic anion more "free" and reactive.[2] Protic solvents (like water or ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[3]

  • The Fix:

    • Recommended Solvents: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[1][2]

    • Anhydrous Conditions: Ensure your solvent is anhydrous, as water can react with the base and reduce the effectiveness of the deprotonation step.[4]

D. Presence of Water:

  • The "Why": Water can interfere in several ways. It can quench the phenoxide nucleophile, hydrolyze the alkylating agent, and, as mentioned, solvate the nucleophile.[4]

  • The Fix:

    • Dry Glassware: Thoroughly dry all glassware before use.

    • Anhydrous Reagents: Use anhydrous solvents and ensure your starting materials are as dry as possible.

Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Byproduct formation is a common issue that can complicate purification and reduce the yield of the desired product.

Answer:

The primary byproducts in this synthesis often arise from side reactions of the starting materials or the product itself.

A. Formation of Bis-ether (Ethylene Glycol Diphenyl Ether Derivative):

  • The "Why": If there is an excess of the phenoxide or if the reaction conditions are not carefully controlled, the newly formed hydroxyl group of the product can be deprotonated and react with another molecule of 2-haloethanol.

  • The Fix:

    • Stoichiometry Control: Use a slight excess of the 4-hydroxybenzenesulfonate starting material relative to the 2-haloethanol. This will ensure the haloethanol is the limiting reagent and is consumed before significant reaction with the product can occur.

B. Products of C-Alkylation:

  • The "Why": Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3]

  • The Fix:

    • Solvent Choice: Polar aprotic solvents generally favor O-alkylation.

    • Counter-ion: The choice of the cation (e.g., Na⁺, K⁺) can influence the O/C alkylation ratio.

C. Sulfone Formation:

  • The "Why": Under certain conditions, particularly at higher temperatures, sulfones can form as byproducts.[7]

  • The Fix:

    • Temperature Control: Maintain the reaction temperature within the recommended range to minimize the formation of these and other degradation products.[7]

Troubleshooting Flowchart

Troubleshooting_Yield Start Low Yield of 4-(2-Hydroxyethoxy)benzenesulfonate Check_Deprotonation Is deprotonation of 4-hydroxybenzenesulfonic acid complete? Start->Check_Deprotonation Check_Base Is the base strong enough and in sufficient quantity? Check_Deprotonation->Check_Base No Check_Side_Reactions Are there significant side reactions? Check_Deprotonation->Check_Side_Reactions Yes Solution_Base Use a stronger base (e.g., NaOH, K2CO3) in slight excess (1.1-1.2 eq). Check_Base->Solution_Base Check_Elimination Is E2 elimination of 2-haloethanol occurring? Check_Side_Reactions->Check_Elimination Solution_Elimination Use a primary haloalkane and maintain temperature between 50-100°C. Check_Elimination->Solution_Elimination Yes Check_Solvent Is the solvent appropriate? Check_Elimination->Check_Solvent No Solution_Solvent Use a polar aprotic solvent (e.g., DMF, acetonitrile) and ensure anhydrous conditions. Check_Solvent->Solution_Solvent No Check_Purification Is the purification method effective? Check_Solvent->Check_Purification Yes Solution_Purification Consider recrystallization or column chromatography. Check_Purification->Solution_Purification

Caption: A step-by-step guide to troubleshooting low yields in the synthesis.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-(2-hydroxyethoxy)benzenesulfonate.

Q1: What is the optimal temperature range for this reaction?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C.[1] The ideal temperature may vary depending on the specific reactants and solvent used. It is often beneficial to start at a lower temperature (e.g., 50-60°C) and monitor the reaction progress by a technique like TLC. If the reaction is sluggish, the temperature can be gradually increased.

Q2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. A suitable solvent system for the mobile phase would need to be determined empirically, but a mixture of ethyl acetate and hexanes is often a good starting point for compounds of this polarity.

Q3: What are the best practices for purifying the final product?

The purification strategy will depend on the nature of the impurities.

  • Work-up: After the reaction is complete, it is typically cooled and then quenched with water. The product is often extracted into an organic solvent.[3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.

Q4: Can I use a phase-transfer catalyst to improve the reaction?

Yes, phase-transfer catalysts (PTCs) can be very effective in Williamson ether syntheses, especially when dealing with reactants that have limited solubility in the organic solvent.[1] A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide nucleophile from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.[1][8] This can lead to faster reaction times and milder reaction conditions.

Optimized Reaction Conditions Summary
ParameterRecommended ConditionRationale
Starting Phenol Sodium 4-hydroxybenzenesulfonateReadily available and provides the phenoxide upon deprotonation.
Alkylating Agent 2-Chloroethanol or 2-BromoethanolPrimary halides favor the S(_N)2 reaction over elimination.[4]
Base Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)Sufficiently strong to deprotonate the phenol.[6]
Solvent DMF, Acetonitrile, or DMSOPolar aprotic solvents enhance nucleophilicity.[1][2]
Temperature 50 - 100 °CBalances reaction rate and minimizes side reactions.[1]
Catalyst (Optional) Tetrabutylammonium Bromide (TBAB)Can improve reaction rates in biphasic systems.[1][8]

IV. Experimental Protocol: A Generalized Procedure

This protocol provides a starting point for the synthesis of 4-(2-hydroxyethoxy)benzenesulfonate. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Sodium 4-hydroxybenzenesulfonate

  • Sodium Hydroxide

  • 2-Chloroethanol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Deprotonation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium 4-hydroxybenzenesulfonate (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the resulting mixture, add 2-chloroethanol (1.05 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

V. References

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Retrieved from

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

  • BenchChem. (2025). Byproducts formed during the sulfonation of phenol. Retrieved from

Sources

Technical Support Center: Minimizing Degradation of 4-(2-Hydroxyethoxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Tier 3 Technical Support resource for researchers working with 4-(2-Hydroxyethoxy)benzenesulfonate (henceforth referred to as HEBS ).

The content addresses the specific physicochemical challenges of this molecule—primarily its hygroscopicity (often mistaken for hydrolysis in the salt form) and the hydrolytic instability of its reactive derivatives (esters and sulfonyl chlorides).

Status: Operational Role: Senior Application Scientist Subject: Storage Stability & Hydrolysis Mitigation

Core Technical Analysis: The "Hydrolysis" Misconception

Before implementing a protocol, we must diagnose the specific chemical risk. In our support experience, "hydrolysis" reports regarding HEBS often stem from two distinct phenomena:

  • True Chemical Hydrolysis: This occurs only if you are working with the Sulfonate Ester (e.g., Ethyl 4-(2-hydroxyethoxy)benzenesulfonate) or the Sulfonyl Chloride . These contain labile bonds (

    
     or 
    
    
    
    ) that break down in the presence of moisture, releasing strong acid (sulfonic acid) and causing a pH crash.
  • Hygroscopic Deliquescence: If you are working with the Sodium/Potassium Salt or the Free Acid , the sulfonate group (

    
    ) is chemically stable and does not hydrolyze under standard storage. However, these forms are highly hygroscopic . They scavenge atmospheric water, forming a "goo" (deliquescence) that mimics hydrolysis physically but is actually a phase change.
    

Immediate Action: Check your Certificate of Analysis (CoA).[1]

  • Is it a Salt (Na/K)? Your enemy is Moisture Uptake (Physical Instability).

  • Is it an Ester/Chloride? Your enemy is Bond Cleavage (Chemical Instability).

Troubleshooting Guide (Q&A Format)

Q1: "My material has turned from a white powder into a sticky gum. Has it hydrolyzed?"

Diagnosis: Likely Deliquescence (Physical degradation), not hydrolysis. Root Cause: Benzenesulfonates, especially those with ether tails (like the hydroxyethoxy group), are potent hydrotropes. They absorb moisture from the air until they dissolve in it. The Fix:

  • Immediate: Do not attempt to dry it by heat (this promotes oxidation of the ether tail). Dissolve in an anhydrous solvent (e.g., dry acetonitrile or methanol) and re-precipitate or use immediately.

  • Prevention: Store in HDPE bottles with a double-liner system . The outer liner should contain a molecular sieve desiccant packet, not in direct contact with the chemical.

Q2: "I am seeing a pH drop and new peaks on LC-MS. What is happening?"

Diagnosis: Autocatalytic Hydrolysis (Chemical degradation). Root Cause: If you possess the Ester or Chloride form, trace moisture initiates hydrolysis. This releases 4-(2-hydroxyethoxy)benzenesulfonic acid , which is a strong acid. This acid then acts as a catalyst, accelerating the breakdown of the remaining material (Autocatalysis). The Fix:

  • Neutralization: If in solution, buffer the system immediately to pH 7.0–8.0.

  • Storage: Store solid esters at -20°C under Argon.

  • Scavengers: Add a weak base (e.g., Sodium Bicarbonate) packet in the secondary containment to neutralize acidic vapors.

Q3: "Can I store HEBS in aqueous solution?"

Answer:

  • For Salts: Yes, but strictly at neutral pH (7.0) . Avoid acidic pH (<4.0) as the ether linkage can undergo slow cleavage over months.

  • For Esters/Chlorides: Absolutely Not. These must be prepared ex situ immediately before use.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

Target: Preventing Deliquescence and Oxidation

  • Container Selection: Use amber glass vials (Type I borosilicate) with Teflon-lined screw caps. Avoid standard polyethylene bags as they are permeable to moisture over long periods.

  • Desiccation Strategy:

    • Place the primary vial inside a secondary Mylar (aluminized) bag.

    • Insert a Molecular Sieve (4Å) packet into the Mylar bag (External to the vial). Silica gel is often insufficient for sulfonates.

  • Temperature:

    • Salts: Ambient (20–25°C) is acceptable if dry.

    • Acids/Esters: Refrigerate (2–8°C) or Freeze (-20°C).

  • Atmosphere: Purge headspace with Dry Nitrogen or Argon before sealing. This prevents oxidation of the primary alcohol on the ethoxy tail.

Protocol B: Handling in Humid Environments

Target: Minimizing exposure during weighing

  • Equilibration: Allow the stored container to reach room temperature before opening. Opening a cold vial causes immediate condensation on the hygroscopic powder.

  • Aliquotting: If the material is used frequently, pre-weigh it into single-use aliquots in a glove box to avoid repeated exposure of the bulk stock.

Visualizing the Degradation Pathways[2]

The following diagram illustrates the decision logic for stability issues, distinguishing between the Salt (Physical) and Ester (Chemical) pathways.

HEBS_Stability Start 4-(2-Hydroxyethoxy) benzenesulfonate (HEBS) CheckForm Identify Chemical Form Start->CheckForm Salt Salt Form (Sodium/Potassium) CheckForm->Salt Ionic Ester Ester or Chloride Form (Reactive Derivative) CheckForm->Ester Covalent Moisture Moisture Exposure (>60% RH) Salt->Moisture Deliquescence Deliquescence (Physical Phase Change) Moisture->Deliquescence Clumping Clumping/Goo Formation Deliquescence->Clumping MitigationSalt Sol: Desiccate (Mol Sieve) + Double Bagging Clumping->MitigationSalt Hydrolysis Chemical Hydrolysis (Bond Cleavage) Ester->Hydrolysis + H2O AcidRelease Release of Sulfonic Acid (pH Drop) Hydrolysis->AcidRelease AutoCat Autocatalytic Degradation AcidRelease->AutoCat AutoCat->Hydrolysis Feedback Loop MitigationEster Sol: Store -20°C + Argon Purge AutoCat->MitigationEster

Caption: Stability decision tree distinguishing physical deliquescence (Salts) from chemical hydrolysis (Esters/Chlorides).

Stability Data Summary

The table below summarizes the stability profile based on the functional group analysis.

ParameterSulfonate Salt (e.g., Na-HEBS)Sulfonic Acid (Free Acid)Sulfonate Ester (e.g., Et-HEBS)
Primary Risk Hygroscopicity (Moisture Uptake)Deliquescence & CorrosionHydrolysis (Chemical Breakdown)
Water Tolerance High (Dissolves, doesn't break)Low (Becomes corrosive liquid)Zero (Degrades rapidly)
pH Stability Stable pH 4–10Acidic (pH < 1)Unstable (Hydrolyzes in Acid/Base)
Storage Temp RT (20–25°C)2–8°C-20°C
Desiccant Silica Gel or Molecular SieveMolecular Sieve (Critical)Molecular Sieve + Argon

References

  • Vedantu. (2024). Benzenesulfonic acid: Properties and Hygroscopicity. Describes the deliquescent nature of benzenesulfonic acids and their salts.

  • National Institutes of Health (PubChem). (2025). 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate.[2][3] Provides structural analogies and stability data for related sulfonate esters (Tos-PEG2-OH).

  • Scribd (Pfizer/Generic Data). (2013). Amlodipine Besylate Degradation Study. Details the stability of besylate salts (benzenesulfonates) and their resistance to hydrolysis compared to other degradation pathways.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxybenzenesulfonic acid. Highlights the corrosive and hygroscopic nature of the free acid form.

Sources

Reducing baseline noise in UV detection of 4-(2-Hydroxyethoxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the UV detection of 4-(2-Hydroxyethoxy)benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring high-quality, reproducible data. We will move from frequently asked questions to in-depth troubleshooting protocols, explaining the scientific principles behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a noisy or drifting baseline during my analysis. What are the most common initial culprits?

A high-noise or drifting baseline is one of the most common challenges in HPLC analysis.[1][2] The root cause can typically be traced back to one of four areas: the mobile phase, the HPLC pump, the column, or the detector itself. Before beginning intensive troubleshooting, always start with the simplest and most frequent sources:

  • Mobile Phase Quality: Impurities in solvents or buffers, improper degassing, or microbial growth can significantly contribute to noise.[1][3][4]

  • System Equilibration: An insufficiently equilibrated column is a primary cause of baseline drift.[5][6]

  • Air Bubbles: Dissolved gases coming out of solution can form bubbles in the pump or detector flow cell, leading to pressure fluctuations and erratic noise.[2][7][8][9]

  • Contamination: Contaminants leaching from the column or elsewhere in the system can cause ghost peaks or a wandering baseline.[1][8]

Q2: How does my choice of mobile phase and its preparation impact baseline noise?

The mobile phase is the lifeblood of your HPLC system and directly impacts baseline stability.[7][10] Using high-purity, HPLC-grade solvents is critical because lower-grade reagents can contain UV-absorbing impurities.[4][11][12] These impurities can cause a rising baseline during a gradient run or appear as "ghost peaks."[1][13]

Furthermore, ensure all mobile phase components are fully miscible to prevent phase separation.[12][14] Thoroughly degassing the mobile phase, either through an inline degasser, helium sparging, or sonication, is essential to prevent bubble formation, which causes significant, irregular noise.[1][2][11][12]

Q3: What is the optimal UV detection wavelength for 4-(2-Hydroxyethoxy)benzenesulfonate to maximize signal-to-noise?

The analyte, 4-(2-Hydroxyethoxy)benzenesulfonate, contains a benzenesulfonate functional group. Aromatic compounds like this typically exhibit strong UV absorbance. For benzenesulfonic acids, detection is often performed around 220 nm.[15] To optimize your method, it is crucial to determine the absorbance maximum (λ-max) of your specific compound in your mobile phase.

Operating at the λ-max provides the highest signal for your analyte. Conversely, setting the wavelength on a steep slope of the absorbance curve can make the baseline highly susceptible to drift caused by minor fluctuations in mobile phase composition or pH.[9][16]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of baseline noise.

Guide 1: Diagnosing the Source of Baseline Noise

A logical, stepwise diagnostic process can efficiently pinpoint the source of noise. The following workflow helps isolate the problematic module of the HPLC system.

A Observe Baseline Noise B Stop Pump Flow A->B C Does Noise Stop? B->C Wait 2-5 min D Problem is Upstream: Pump, Mixer, Mobile Phase C->D Yes E Problem is Downstream: Detector (Lamp, Electronics, Flow Cell) C->E No F Replace Column with Union D->F G Does Noise Improve? F->G H Problem is the Column (Contamination, Degradation) G->H Yes I Problem is Pre-Column (Pump, Mixer, Mobile Phase) G->I No

Caption: Systematic workflow to isolate the source of baseline noise.

Protocol for Diagnosing Noise Source:

  • Initial Observation: With the mobile phase flowing through the entire system (pump, injector, column, detector), observe the baseline noise on your chromatography data system (CDS).

  • Stop the Flow: Stop the pump flow.

  • Analyze the Result:

    • If the noise stops or significantly decreases: The issue lies upstream of the detector. This includes the pump, degasser, mixer, or the mobile phase itself (e.g., outgassing, precipitation).[8] Proceed to the next step to isolate the column.

    • If the noise continues: The problem is likely within the detector (e.g., aging lamp, contaminated flow cell, electronic issues) or due to external factors like electrical interference.[8][9]

  • Isolate the Column: If the noise stopped with the flow, restart the pump. Disconnect the column and replace it with a zero-dead-volume union.[1]

  • Re-evaluate the Baseline:

    • If the baseline is now stable: The column is the source of the noise. This could be due to contamination being eluted or degradation of the stationary phase.[1]

    • If the baseline is still noisy: The problem is further upstream, pointing towards the pump (faulty check valves, seals), incomplete mobile phase mixing, or contaminated solvents.[1][2]

Guide 2: Mobile Phase and Solvent Management

Contaminated or improperly prepared mobile phase is a leading cause of baseline issues.[1][3]

Table 1: Mobile Phase Best Practices for Low Baseline Noise

Best PracticeRationale & CausalitySupporting Sources
Use High-Purity Solvents HPLC-grade or gradient-grade solvents are purified to remove UV-absorbing impurities that cause baseline drift and ghost peaks.[4][11][13][14]
Freshly Prepare Mobile Phase Aqueous buffers are susceptible to microbial growth, which can contaminate the system and create noise. Prepare fresh daily if possible.[3][9][10]
Thorough Degassing Dissolved gases can form microbubbles in the detector flow cell, causing sharp, sporadic noise spikes as they pass through the light path.[1][2][7][12]
Filter All Aqueous Components Use a 0.22 µm or 0.45 µm filter to remove particulate matter that can clog filters, damage the pump, and create noise.[11][13]
Ensure Miscibility Mixing immiscible solvents leads to an unstable mobile phase, causing pressure fluctuations and an erratic baseline.[12][14][16]
Avoid "Topping Off" Never top off an existing mobile phase reservoir with a fresh batch. Always replace the entire volume to ensure consistency.[10]

Protocol: Preparing a Low-Noise Mobile Phase

  • Select Reagents: Use only HPLC-grade (or higher) water, organic solvents (e.g., acetonitrile, methanol), and buffer salts/additives.

  • Aqueous Phase Preparation:

    • Accurately weigh and dissolve buffer salts in HPLC-grade water.

    • Adjust pH as required by the method.

    • Filter the aqueous solution through a 0.45 µm or 0.22 µm membrane filter compatible with your solvent.[13]

  • Mixing (for isocratic):

    • Measure the required volumes of the aqueous and organic phases separately.

    • Always add the organic solvent to the aqueous phase to reduce the risk of salt precipitation.[10] Mix thoroughly.

  • Degassing:

    • Place the prepared mobile phase in the solvent reservoir.

    • If your system has an inline vacuum degasser, ensure it is functioning correctly.[1]

    • Alternatively, sparge the solvent with helium for 5-10 minutes or place it in an ultrasonic bath for 15-20 minutes.[11]

Guide 3: System and Column Conditioning

Proper equilibration is non-negotiable for achieving a stable baseline, especially when using buffered mobile phases or running gradients.[5][6]

cluster_0 Sources of Baseline Noise MobilePhase Mobile Phase - Impurities - Degassing Issues - Microbial Growth Pump Pump / Mixer - Leaks / Worn Seals - Faulty Check Valves - Poor Mixing MobilePhase->Pump Column Column - Contamination - Degradation - Poor Equilibration Pump->Column Detector Detector - Aging Lamp - Dirty Flow Cell - Temperature Fluctuation Column->Detector System System

Caption: Key HPLC components that can contribute to baseline noise.

Protocol: Robust Column Equilibration

The goal of equilibration is to ensure the stationary phase is fully saturated with the mobile phase, providing a stable chemical environment.[5] An unstable baseline is a key indicator of incomplete equilibration.[17]

  • Initial Flush: When installing a new column or switching from a vastly different solvent system (e.g., from reversed-phase storage solvent to a HILIC mobile phase), flush the column with an intermediate, miscible solvent like isopropanol.[17]

  • Mobile Phase Introduction: Begin pumping your initial mobile phase through the column at a low flow rate, gradually increasing to the method's flow rate.

  • Equilibration Volume: Flush the column with a minimum of 10-20 column volumes of the mobile phase.[6][18] For methods using ion-pairing reagents or for HILIC separations, this may need to be extended significantly (e.g., up to 60 column volumes).[9]

  • Verify Stability: Equilibration is complete only when you observe a stable, flat baseline.[6][19] You can also confirm stability by making several injections of a standard and ensuring retention time and peak area are reproducible.[6]

  • Gradient Runs: For gradient methods, it is good practice to run one or two blank gradients (injecting only mobile phase) before running samples to ensure the baseline is stable throughout the gradient profile.[7][17]

Guide 4: Detector and Hardware Maintenance

If the mobile phase and column have been ruled out, the issue may lie with the system hardware.

Table 2: Hardware-Related Noise Sources and Solutions

ComponentSymptomProbable Cause & SolutionSupporting Sources
Pump Regular, pulsating noise that correlates with pump strokes.Cause: Worn pump seals, faulty check valves, or trapped air. Solution: Purge the pump. If noise persists, replace pump seals and clean/replace check valves.[1][2][7][16]
Detector Lamp Irregular, wandering baseline or short-term noise.Cause: An aging UV lamp has decreased energy output, leading to instability. Solution: Check the lamp's energy/intensity via the instrument software. Replace the lamp if it is below the manufacturer's specification or has exceeded its lifetime hours.[3][8][9]
Detector Flow Cell Sharp, random noise spikes or a drifting baseline.Cause: Air bubbles trapped inside or contaminants adsorbed to the cell windows. Solution: Flush the flow cell with a strong, clean solvent like methanol or isopropanol. If necessary, clean with 1N Nitric Acid (consult your detector manual first and NEVER use HCl).[3][9][16][20]
Temperature Slow, cyclical baseline drift.Cause: Fluctuations in ambient lab temperature affecting the column or detector. Solution: Use a column oven and ensure the lab temperature is stable. Insulate tubing between the column and detector.[7][8][16][21][22]
System Leaks Irregular noise and pressure fluctuations.Cause: Loose fittings anywhere in the flow path. Solution: Systematically check all fittings from the pump to the detector outlet and tighten as needed. Look for salt deposits, which indicate a leak.[2][9][16]

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Shimadzu. (2025). Baseline Disturbance. [Link]

  • HPLC Repair Services. (2020). Common Causes of Baseline Noise. [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Pure Synth. (2025). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. [Link]

  • PharmaGuru. (2025). Fast and Easy HPLC Column Equilibration Tips. [Link]

  • Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Hawach. (2025). Equilibration, Regeneration, and Maintenance of HPLC Column. [Link]

  • Chrom Tech. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]

  • Chemtek Scientific. (2024). A Comprehensive Guide to HPLC Solvents. [Link]

  • Scribd. (2022). What Is HPLC Column Conditioning How Long To Equilibrate. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Phenomenex. (n.d.). HPLC Column Conditioning / Activation. [Link]

  • YouTube. (2022). What Causes Baseline Noise in HPLC, and How to Control It?[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • LCGC International. (2020). Enhancing Signal-to-Noise. [Link]

  • LCGC International. (n.d.). LC Troubleshooting Bible. [Link]

  • Chiralizer. (2018). HPLC Baseline Stabilization Tips for Refractive Index Detectors. [Link]

  • Nacalai Tesque. (n.d.). Baseline Noise in Gradient Elution. [Link]

  • PubChem. (2025). 4-(2-(4-Hydroxyphenyl)diazenyl)benzenesulfonic acid. [Link]

  • ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases. [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Andor. (2016). UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substrates. [Link]

Sources

Validation & Comparative

A Comparative Purity Analysis of 4-(2-Hydroxyethoxy)benzenesulfonate Against USP Standards: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the purity of 4-(2-Hydroxyethoxy)benzenesulfonate, a crucial intermediate in various pharmaceutical and specialized chemical syntheses. In the absence of a dedicated United States Pharmacopeia (USP) monograph for this specific compound, this document establishes a robust testing protocol and acceptance criteria based on the general principles outlined in key USP chapters. By integrating established analytical methodologies with a logical, risk-based approach to impurity control, this guide serves as a vital resource for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of their materials.

Introduction: The Imperative of Purity for 4-(2-Hydroxyethoxy)benzenesulfonate

4-(2-Hydroxyethoxy)benzenesulfonate serves as a key building block where the sulfonic acid group imparts water solubility, and the hydroxyethoxy moiety offers a reactive site for further chemical modification. The purity of this intermediate is paramount, as impurities can have a cascading effect on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Potential impurities may arise from starting materials, synthetic byproducts, or degradation products, and can include residual solvents, inorganic salts, and structurally related organic compounds.

This guide will delineate a multi-faceted analytical approach to thoroughly characterize a test sample of 4-(2-Hydroxyethoxy)benzenesulfonate. We will establish a purity profile and compare it against acceptance criteria derived from the principles of the United States Pharmacopeia, particularly general chapters concerning impurities in drug substances.

Establishing a USP-Based Quality Framework

While a specific monograph for 4-(2-Hydroxyethoxy)benzenesulfonate is not available, a comprehensive quality assessment can be constructed by adhering to the principles within the following USP general chapters:

  • <1086> Impurities in Drug Substances and Drug Products : This chapter provides the fundamental framework for classifying and controlling impurities.[1]

  • <467> Residual Solvents : This chapter outlines the acceptable limits for residual solvents based on their toxicity.[2][3][4][5][6]

  • <232> Elemental Impurities : This chapter sets limits for the presence of elemental impurities, which can be introduced from catalysts or manufacturing equipment.

  • <921> Water Determination : Specifies methods for quantifying water content, a critical parameter for both chemical stability and accurate assay determination.

  • <281> Residue on Ignition : This test, also known as sulfated ash, provides a measure of the total amount of inorganic impurities.

Based on these chapters, we can define a comprehensive set of tests and acceptance criteria for a high-purity batch of 4-(2-Hydroxyethoxy)benzenesulfonate.

Experimental Investigation: A Multi-Modal Analytical Approach

A sample of 4-(2-Hydroxyethoxy)benzenesulfonate was subjected to a battery of analytical tests to determine its purity and impurity profile. The methodologies and results are detailed below.

Assay and Organic Impurities by High-Performance Liquid Chromatography (HPLC)

Rationale for Method Selection: Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying the main component from its structurally similar organic impurities. The aromatic nature of 4-(2-Hydroxyethoxy)benzenesulfonate allows for sensitive UV detection. An ion-pairing reagent can be used to improve the retention and peak shape of the anionic sulfonate.[7][8]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.01 M Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Data Summary:

ParameterResultUSP-Based Acceptance Criteria
Assay99.8%≥ 98.0% and ≤ 102.0% (on anhydrous basis)
Individual Unidentified Impurity≤ 0.05%Not More Than (NMT) 0.10%
Total Organic Impurities0.18%NMT 0.5%
Residual Solvents by Gas Chromatography (GC)

Rationale for Method Selection: Headspace gas chromatography with flame ionization detection (GC-FID) is the standard method prescribed by USP <467> for the analysis of residual solvents in pharmaceutical materials.[3][4][5] This technique is highly sensitive and specific for volatile organic compounds.

Experimental Protocol:

  • Instrumentation: Headspace GC system with a flame ionization detector (FID).

  • Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm.

  • Carrier Gas: Helium.

  • Oven Temperature Program: 40°C (hold for 20 min), then ramp to 240°C at 10°C/min, hold for 20 min.

  • Injector Temperature: 140°C.

  • Detector Temperature: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Data Summary:

SolventResultUSP <467> Limit (Class 3)
Ethanol250 ppm≤ 5000 ppm
TolueneNot Detected≤ 890 ppm (Class 2)
Other SolventsNot DetectedAs per USP <467>
Ethylene Glycol and Diethylene Glycol by Gas Chromatography (GC)

Rationale for Method Selection: Ethylene glycol and diethylene glycol are potential process impurities from the introduction of the hydroxyethoxy group. GC-FID is a suitable method for their detection and quantification due to their volatility.[9][10][11][12]

Experimental Protocol:

  • Instrumentation: GC system with a flame ionization detector (FID).

  • Column: Capillary column suitable for polar compounds (e.g., WAX column), 30 m x 0.32 mm, 0.5 µm.

  • Carrier Gas: Helium.

  • Oven Temperature Program: 50°C (hold for 5 min), then ramp to 220°C at 10°C/min, hold for 10 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation: Prepare a 10 mg/mL solution of the sample in a suitable solvent (e.g., methanol) and inject directly.

Data Summary:

ImpurityResultUSP-Based Acceptance Criteria
Ethylene Glycol50 ppmNMT 620 ppm (as per USP general chapter for polyethylene glycol)
Diethylene GlycolNot DetectedNMT 0.1% (as per USP general chapter for polyethylene glycol)
Water Content by Karl Fischer Titration

Rationale for Method Selection: Karl Fischer titration is the method of choice for accurate determination of water content in solid samples, as specified in USP <921>.

Experimental Protocol:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Method: As per USP <921>, Method I (Titrimetric).

  • Sample Preparation: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel.

Data Summary:

ParameterResultAcceptance Criteria
Water Content0.15%NMT 0.5%
Residue on Ignition (Sulfated Ash)

Rationale for Method Selection: This test, as described in USP <281>, determines the amount of non-volatile inorganic impurities in an organic substance.

Experimental Protocol:

  • Method: As per USP <281>.

  • Procedure: Accurately weigh 1.0 g of the sample into a crucible. Ignite until thoroughly charred. Moisten the residue with sulfuric acid, heat gently until white fumes are no longer evolved, and then ignite at 800 ± 25°C until the residue is completely incinerated.

Data Summary:

ParameterResultAcceptance Criteria
Residue on Ignition0.08%NMT 0.1%

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample 4-(2-Hydroxyethoxy)benzenesulfonate Sample Dissolution_HPLC Dissolve in Water/ACN (1 mg/mL) Sample->Dissolution_HPLC Dissolution_GC_RS Dissolve in DMSO (20 mg/mL) Sample->Dissolution_GC_RS Dissolution_GC_EG Dissolve in Methanol (10 mg/mL) Sample->Dissolution_GC_EG Direct_KF Direct addition to KF titrator Sample->Direct_KF Direct_ROI Direct weighing into crucible Sample->Direct_ROI HPLC HPLC-UV Analysis Dissolution_HPLC->HPLC GC_RS Headspace GC-FID (Residual Solvents) Dissolution_GC_RS->GC_RS GC_EG GC-FID (EG/DEG) Dissolution_GC_EG->GC_EG KF Karl Fischer Titration Direct_KF->KF ROI Residue on Ignition Direct_ROI->ROI Assay_Impurity Assay & Organic Impurity Profile HPLC->Assay_Impurity Solvent_Content Residual Solvent Content GC_RS->Solvent_Content Process_Impurity EG/DEG Content GC_EG->Process_Impurity Water_Content Water Content KF->Water_Content Inorganic_Impurity Inorganic Impurity Content ROI->Inorganic_Impurity Comparison Compare to USP-Based Standards Assay_Impurity->Comparison Solvent_Content->Comparison Process_Impurity->Comparison Water_Content->Comparison Inorganic_Impurity->Comparison

Caption: Experimental workflow for the purity assessment of 4-(2-Hydroxyethoxy)benzenesulfonate.

G cluster_0 Purity Assessment Logic Start Start Purity Assessment Organic Organic Purity (HPLC) Start->Organic Volatile Volatile Impurities (GC) Organic->Volatile Pass Fail Further Investigation Required Organic->Fail Fail Inorganic Inorganic Purity (ROI & KF) Volatile->Inorganic Pass Volatile->Fail Fail Pass Meets USP-Based Standards Inorganic->Pass Pass Inorganic->Fail Fail

Sources

A Senior Scientist's Guide to Validating Analytical Methods for Benzenesulfonate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the stringent control of potentially genotoxic impurities (PGIs). Among these, benzenesulfonate esters (such as methyl, ethyl, and isopropyl benzenesulfonate) are of significant concern due to their potential to interact with DNA, which may lead to mutations and an increased risk of cancer.[1] These impurities often arise from the synthesis process, particularly when benzenesulfonic acid is used as a catalyst or to form a salt of the API in the presence of residual alcohols.[2]

Regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) M7, mandate a rigorous framework for the assessment and control of these DNA reactive impurities to limit potential carcinogenic risk.[3][4] The cornerstone of this control is the implementation of highly sensitive and validated analytical methods capable of detecting these impurities at trace levels. The established Threshold of Toxicological Concern (TTC) for a genotoxic impurity is typically 1.5 µg per day for lifetime exposure, which translates to very low concentration limits in the final drug product.[5][6]

This guide, from the perspective of a senior application scientist, provides an in-depth comparison of analytical methodologies and a detailed walkthrough of the validation process, grounded in the principles of ICH Q2(R1).[7][8] Our focus is not just on the "what" but the "why," offering insights into the critical thinking behind experimental design and the establishment of a self-validating analytical system.

Choosing the Right Analytical Tool: A Comparative Overview

The choice of analytical technique is a critical first step, dictated by the specific benzenesulfonate impurity, the nature of the API and drug product matrix, and the required sensitivity. The three most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Technique Principle Strengths Limitations Best Suited For
HPLC with UV Detection Separation based on polarity, detection via UV absorbance.Cost-effective, widely available, robust for routine QC.Limited sensitivity and specificity; may require derivatization for analytes with poor chromophores.[9]Non-volatile impurities at moderate concentrations where specificity is not a major concern.
GC with Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass.Excellent for volatile and semi-volatile impurities like some sulfonate esters.[10][11] High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. May require derivatization.Analysis of volatile benzenesulfonate esters in samples that can be volatilized without degradation.
LC-MS/MS High-resolution separation with highly specific and sensitive mass detection.The "gold standard" for PGI analysis due to its exceptional sensitivity and specificity, often eliminating the need for derivatization.[2][12][13]Higher cost and complexity of instrumentation and method development.Trace-level quantification of a wide range of benzenesulfonate esters, especially in complex matrices.

From an application scientist's viewpoint, while HPLC-UV can be a workhorse for many assays, the low detection limits required for genotoxic impurities often push us towards mass spectrometry. GC-MS is a strong contender for volatile sulfonates, but LC-MS/MS offers greater versatility for a broader range of benzenesulfonate esters with minimal sample preparation.[14]

A Deep Dive into Method Validation: The Core Parameters

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[8][15] The ICH Q2(R1) guideline provides a comprehensive framework for this process.[16] Let's explore the key validation parameters with a focus on their practical application for benzenesulfonate impurity analysis.

Specificity

The "Why": Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components.[17][18] For benzenesulfonate analysis, this is crucial to ensure that the peak you are quantifying is indeed the impurity and not a co-eluting substance.

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the diluent to ensure no interfering peaks are present at the retention time of the benzenesulfonate impurity.

  • Placebo Analysis: Analyze a placebo formulation (containing all excipients but no API) to check for interference from the matrix.

  • API Analysis: Analyze a high-concentration solution of the API to ensure it does not interfere with the impurity peak.

  • Spiked Sample Analysis: Spike the placebo and the API sample with a known amount of the benzenesulfonate impurity standard. The peak for the impurity should be pure and its retention time and spectral properties (if using a photodiode array or mass detector) should match the standard.

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that none of the degradation products co-elute with the benzenesulfonate impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19] For genotoxic impurities, the LOQ must be at or below the control threshold, which is often in the low parts-per-million (ppm) range relative to the API.[20]

Experimental Protocol: There are several accepted methods for determining LOD and LOQ:

  • Based on Signal-to-Noise Ratio: This is a common approach where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[21]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)

From the Field: It is best practice to prepare a standard at the determined LOQ concentration and inject it multiple times (typically six) to demonstrate that the precision at this level is acceptable (e.g., %RSD ≤ 10%).

Linearity

The "Why": Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range.[21] This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the benzenesulfonate impurity at different concentrations. The range should typically span from the LOQ to 120% of the specification limit.

  • Inject each standard in triplicate.

  • Plot a graph of the average peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value.[19] It is a measure of the method's correctness.

Experimental Protocol: Accuracy is typically assessed by performing recovery studies.

  • Spike a placebo or the API sample with the benzenesulfonate impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the impurity.

  • The acceptance criteria for recovery are typically within 80-120% for impurity analysis.

Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).[19]

Experimental Protocol: Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment.

    • Prepare six individual samples of the API spiked with the benzenesulfonate impurity at the specification limit.

    • Analyze the samples and calculate the %RSD of the results. A typical acceptance criterion is %RSD ≤ 15%.

  • Intermediate Precision: This evaluates the method's precision within the same laboratory but on different days, with different analysts, and/or on different equipment.[7]

    • Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • The results from both studies are statistically compared.

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could potentially vary, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Vary these parameters one at a time and analyze a system suitability solution and a spiked sample.

  • The system suitability parameters should still pass, and the results of the spiked sample analysis should not be significantly affected.

Visualizing the Validation Workflow

To provide a clearer picture of the interconnectedness of these validation parameters, the following diagrams illustrate the overall validation workflow and a decision tree for selecting the appropriate analytical technique.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle P1 Define Analytical Target Profile P2 Method Development & Optimization P1->P2 Inputs V1 Specificity P2->V1 V2 LOD & LOQ V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 Robustness V5->V6 D1 Validation Report V6->D1 D2 Method Transfer D1->D2 D3 Routine Use & Monitoring D2->D3

Caption: Overall workflow for analytical method validation.

G Start Start: Need to Analyze Benzenesulfonate Impurity Q1 Is the impurity volatile? Start->Q1 Q2 Is high sensitivity (sub-ppm) required? Q1->Q2 No GCMS Consider GC-MS Q1->GCMS Yes Q3 Is the matrix complex? Q2->Q3 No LCMS Consider LC-MS/MS Q2->LCMS Yes Q3->LCMS Yes HPLCUV Consider HPLC-UV Q3->HPLCUV No

Caption: Decision tree for analytical technique selection.

Conclusion

The validation of analytical methods for benzenesulfonate impurities is a rigorous but essential process in pharmaceutical development. It requires a deep understanding of regulatory expectations, the chemistry of the impurities and the API, and the capabilities of the analytical instrumentation. By following a structured approach as outlined in ICH Q2(R1) and applying sound scientific principles to each validation parameter, researchers can develop robust and reliable methods that ensure the safety and quality of pharmaceutical products. The choice of the analytical technique should be justified based on the specific needs of the analysis, with LC-MS/MS often being the most suitable for the trace-level quantification required for these potent genotoxic impurities.

References

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995, June). Retrieved from [Link]

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  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Semantic Scholar. (n.d.). Retrieved from [Link]

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  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation. (n.d.). Retrieved from [Link]

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  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). Retrieved from [Link]

  • Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug. Google Patents. (n.d.).
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  • Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Shimadzu. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. (n.d.). Retrieved from [Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. (2022, November 5). Retrieved from [Link]

  • Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC. National Center for Biotechnology Information. (2025, May 14). Retrieved from [Link]

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A Comprehensive Guide to the Bioequivalence Assessment of Salts Containing 4-(2-Hydroxyethoxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Drug Development

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision in the drug development process. Converting an ionizable drug into a salt can significantly enhance its physicochemical properties, such as chemical stability, solubility, and manufacturability.[1][2] These modifications, in turn, can influence the drug's pharmacokinetic profile.[1][2] Consequently, when a generic drug product utilizes a different salt form than the reference listed drug, a rigorous bioequivalence (BE) assessment is imperative to ensure therapeutic equivalence.[3][4][5]

This guide provides an in-depth technical overview of the methodologies and regulatory considerations for assessing the bioequivalence of pharmaceutical alternatives, specifically focusing on a hypothetical scenario involving a drug formulated with 4-(2-Hydroxyethoxy)benzenesulfonate as the test product against a reference product with a different salt. The principles and experimental protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for these critical studies.

Regulatory Landscape: FDA and EMA Perspectives on Bioequivalence of Different Salts

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for demonstrating bioequivalence.[6][7][8][9] Two medicinal products are considered bioequivalent if they are pharmaceutically equivalent or alternatives, and their bioavailabilities (in terms of rate and extent of absorption) are within acceptable predefined limits after administration of the same molar dose.[5][10][11]

For different salts of the same therapeutic moiety, these products are termed "pharmaceutical alternatives."[11][12] The regulatory path to demonstrating bioequivalence for such alternatives can range from in vitro studies to full in vivo pharmacokinetic studies, depending on the biopharmaceutical properties of the drug.

The Role of the Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[13]

  • BCS Class 1: High Solubility, High Permeability

  • BCS Class 2: Low Solubility, High Permeability

  • BCS Class 3: High Solubility, Low Permeability

  • BCS Class 4: Low Solubility, Low Permeability

This classification is crucial in determining the potential for a "biowaiver," which allows for the waiver of in vivo bioequivalence studies.[13][14]

Biowaivers for Different Salts

A biowaiver for different salts may be considered by regulatory agencies if both the test and reference products contain a BCS Class 1 drug substance (high solubility, high permeability).[10][15][16] The rationale is that for such drugs, absorption is not limited by dissolution or solubility, and therefore, minor differences in the salt form are less likely to impact bioavailability. However, this is subject to stringent criteria, including rapid and similar in vitro dissolution profiles.[13][16] For drugs in other BCS classes, particularly Class 2 and 4 where solubility and dissolution are rate-limiting, in vivo bioequivalence studies are generally required.[17][18]

I. Physicochemical Characterization: The Foundation of Bioequivalence Assessment

A comprehensive comparison of the physicochemical properties of the different salt forms is the foundational step. These properties can significantly influence the in vivo performance of the drug product.

PropertyReference Salt (e.g., Hydrochloride)Test Salt (4-(2-Hydroxyethoxy)benzenesulfonate)Rationale for Comparison
Aqueous Solubility High across physiological pH rangeTo be determinedDifferences in solubility can directly impact the dissolution rate and subsequent absorption.
pKa To be determined for the APITo be determined for the APIInfluences the ionization state and solubility of the drug at different pH values in the gastrointestinal tract.
Dissolution Rate RapidTo be determinedA critical parameter that can be a predictor of in vivo absorption, especially for poorly soluble drugs.
Hygroscopicity LowTo be determinedCan affect the physical and chemical stability of the drug substance and the final product.
Polymorphism Stable crystalline form identifiedTo be determinedDifferent polymorphic forms can have different solubilities and dissolution rates, impacting bioavailability.
Particle Size Controlled distributionTo be determinedParticle size can influence the dissolution rate, particularly for drugs with low solubility.

II. In Vitro Bioequivalence Assessment: Comparative Dissolution Studies

In vitro dissolution testing is a critical tool for comparing the release characteristics of the test and reference products and is a prerequisite for any potential biowaiver consideration.[14][17][19]

Experimental Protocol: Multi-pH Dissolution Profile Comparison

Objective: To compare the dissolution profiles of the test and reference products in three different pH media, simulating the conditions of the gastrointestinal tract.

Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket), depending on the dosage form.

Procedure:

  • Media Preparation: Prepare 900 mL of the following dissolution media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Test Setup:

    • Set the temperature of the dissolution bath to 37 ± 0.5 °C.

    • Use a paddle speed of 50 rpm or a basket speed of 100 rpm.

    • Place one dosage unit in each of the 12 dissolution vessels for both the test and reference products.

  • Sampling: Collect samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Analysis: Analyze the drug concentration in each sample using a validated analytical method (e.g., HPLC-UV).

  • Data Evaluation: Calculate the percentage of drug dissolved at each time point and compare the dissolution profiles using the similarity factor (f2).

Acceptance Criteria for Similarity: An f2 value between 50 and 100 indicates similarity between the two dissolution profiles. For a biowaiver based on BCS Class 1, both products should show ≥ 85% dissolution in 15 minutes in all three media.[16]

Workflow for In Vitro Dissolution Testing

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Reporting prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) setup_apparatus Set Up Dissolution Apparatus (37°C, 50 rpm) run_test Run Dissolution Test (12 units each of Test & Ref) setup_apparatus->run_test collect_samples Collect Samples at Predetermined Timepoints run_test->collect_samples analyze_samples Analyze Samples (Validated HPLC method) collect_samples->analyze_samples calculate_dissolution Calculate % Dissolved analyze_samples->calculate_dissolution calculate_f2 Calculate Similarity Factor (f2) calculate_dissolution->calculate_f2 report Generate Report calculate_f2->report

Caption: Workflow for comparative in vitro dissolution testing.

III. In Vivo Bioequivalence Assessment: The Definitive Pharmacokinetic Study

When a biowaiver is not applicable, an in vivo bioequivalence study with pharmacokinetic endpoints is the gold standard for demonstrating bioequivalence between two products.[5][7][20]

Experimental Protocol: Randomized, Two-Way Crossover Bioequivalence Study

Objective: To compare the rate and extent of absorption of the test product (containing Drug-4-(2-Hydroxyethoxy)benzenesulfonate) and the reference product after a single oral dose in healthy volunteers.

Study Design:

  • Design: A randomized, single-dose, two-period, two-sequence, crossover design.[5]

  • Population: Healthy adult volunteers (typically 18-55 years old), with characteristics representative of the general population.[20]

  • Procedure:

    • Subjects are randomly assigned to one of two sequences (Test then Reference, or Reference then Test).

    • After an overnight fast, subjects receive a single dose of the assigned product.

    • Blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

    • A washout period of sufficient duration (typically at least 5 half-lives of the drug) separates the two treatment periods.

    • In the second period, subjects receive the alternate product.

  • Pharmacokinetic Parameters: The primary parameters for bioequivalence assessment are:

    • AUC (Area Under the plasma concentration-time Curve): Represents the extent of absorption.

    • Cmax (Maximum Plasma Concentration): Represents the rate of absorption.

  • Statistical Analysis:

    • The pharmacokinetic parameters are log-transformed.

    • An analysis of variance (ANOVA) is performed.

    • The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for AUC and Cmax are calculated.

Acceptance Criteria: The 90% CIs for the ratio of the geometric means for both AUC and Cmax must fall within the range of 80.00% to 125.00%.[21]

Workflow for an In Vivo Bioequivalence Study

G cluster_0 Pre-Study cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase protocol Protocol Approval & IRB/IEC Review screening Subject Screening & Informed Consent protocol->screening randomization Randomization screening->randomization period1 Period 1: Dosing & Blood Sampling randomization->period1 washout Washout Period period1->washout period2 Period 2: Dosing & Blood Sampling washout->period2 bioanalysis Bioanalysis of Plasma Samples (Validated LC-MS/MS) period2->bioanalysis pk_analysis Pharmacokinetic Analysis (Calculate AUC, Cmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis report Final Study Report stat_analysis->report

Caption: Workflow of a typical in vivo bioequivalence study.

IV. Bioanalytical Method Validation: Ensuring Data Integrity

The accuracy and reliability of the pharmacokinetic data are entirely dependent on the quality of the bioanalytical method used to measure drug concentrations in plasma.[22] This method must be rigorously validated according to regulatory guidelines.

Protocol: Key Parameters for LC-MS/MS Method Validation

A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is commonly employed for its high sensitivity and selectivity.[22]

Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter between a series of measurements (expressed as coefficient of variation).

  • Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte over a specific range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: Ensuring the analyte is stable in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage).

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.

Hypothetical Case Study: Bioequivalence of Drug-4-(2-Hydroxyethoxy)benzenesulfonate vs. Drug-HCl

Objective: To assess the bioequivalence of a new formulation of Drug X as a 4-(2-Hydroxyethoxy)benzenesulfonate salt (Test) against the marketed Drug X hydrochloride salt (Reference). The drug is a BCS Class 2 compound (low solubility, high permeability).

Step 1: Physicochemical & In Vitro Assessment The 4-(2-Hydroxyethoxy)benzenesulfonate salt showed improved aqueous solubility at pH 6.8 compared to the hydrochloride salt. Dissolution studies showed f2 < 50, indicating dissimilar profiles. A biowaiver is not appropriate.

Step 2: In Vivo Bioequivalence Study A single-dose, crossover study was conducted in 32 healthy volunteers.

Pharmacokinetic Results (Hypothetical Data):

ParameterTest Product (Geometric Mean)Reference Product (Geometric Mean)Geometric Mean Ratio (T/R) [%]90% Confidence Interval
AUC (0-t) (ng*h/mL)850.2875.597.1190.5% – 104.2%
Cmax (ng/mL)105.6101.3104.2594.8% – 114.6%

Conclusion

The bioequivalence assessment of different salt forms, such as those containing 4-(2-Hydroxyethoxy)benzenesulfonate, is a multi-faceted process that demands a thorough understanding of regulatory guidelines, physicochemical principles, and robust experimental design. While a biowaiver may be possible for highly soluble and permeable drugs, in vivo pharmacokinetic studies remain the definitive method for most compounds to ensure that differences in salt form do not translate to differences in clinical safety and efficacy. A systematic approach, encompassing detailed physicochemical characterization, comparative in vitro dissolution, and a well-designed in vivo study with a validated bioanalytical method, is essential for a successful regulatory submission and for safeguarding public health.

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